PD-1-IN-25
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H35ClF2N2O9 |
|---|---|
分子量 |
725.1 g/mol |
IUPAC 名称 |
3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C37H35ClF2N2O9/c1-20-25(23-8-9-28-31(14-23)48-11-10-47-28)6-3-7-26(20)37(39,40)51-30-15-29(49-19-22-5-2-4-21(12-22)16-41)24(13-27(30)38)17-42-33-35(45)34(44)32(18-43)50-36(33)46/h2-9,12-15,32-36,42-46H,10-11,17-19H2,1H3/t32-,33+,34-,35-,36?/m1/s1 |
InChI 键 |
XWDCDNGWIWXWIW-SGINOMJUSA-N |
手性 SMILES |
CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CN[C@H]4[C@H]([C@@H]([C@H](OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |
规范 SMILES |
CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |
产品来源 |
United States |
Foundational & Exploratory
The Benzamide Scaffold: A Deep Dive into the Structure-Activity Relationship of PD-1-IN-25
An In-depth Technical Guide for Researchers and Drug Development Professionals
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. Inhibition of this pathway has revolutionized cancer therapy. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a promising benzamide-based PD-1/PD-L1 inhibitor, PD-1-IN-25 (also known as compound D2), based on the findings from Lu L, et al.[1][2][3][4]
Core Structure and Mechanism of Action
This compound is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 16.17 nM.[1][5] It belongs to a class of compounds bearing a benzamide scaffold, which was designed to mimic the key interactions of previously reported triaryl inhibitors while introducing novel structural features.[1][2] The core concept behind the design of this series was to replace an ether linker with a more rigid amide linker, which can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the PD-L1 protein.[1][2]
The proposed mechanism of action for this class of inhibitors involves binding to the PD-L1 dimer interface, thereby preventing its interaction with PD-1 on T cells.[1] This blockade restores the anti-tumor immunity of T cells.[1][4]
Structure-Activity Relationship (SAR) Analysis
The SAR of the benzamide series was systematically explored by modifying three key regions of the molecule: the R1 group on the chlorobenzene ring, the R2 group on the pyridine ring, and the terminal cyclic amine (R3). The inhibitory activities were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
Table 1: SAR of Modifications at the R1 Position
| Compound | R1 | IC50 (nM) |
| A1 | H | 120.3 |
| A2 | F | 89.7 |
| A3 | Cl | 75.4 |
| A4 | Br | 68.2 |
| A5 | CH3 | 150.1 |
Data sourced from Lu L, et al.[1]
Analysis: Introduction of a halogen at the R1 position generally improved potency compared to hydrogen or a methyl group. A bromine substitution (A4) provided the best activity in this series.
Table 2: SAR of Modifications at the R2 Position
| Compound | R2 | IC50 (nM) |
| B1 | H | 120.3 |
| B2 | F | 105.6 |
| B3 | Cl | 98.7 |
| B4 | Br | 85.4 |
| B5 | CH3 | 135.2 |
Data sourced from Lu L, et al.[1]
Analysis: Similar to the R1 position, halogen substitution at the R2 position was favorable for activity, with bromine (B4) being the optimal substituent.
Table 3: SAR of Modifications at the R3 Position (Cyclic Amine)
| Compound | R3 (Cyclic Amine) | IC50 (nM) |
| C1 | Piperidine | 78.9 |
| C2 | Morpholine | 95.2 |
| C3 | Thiomorpholine | 110.5 |
| D1 | (S)-piperidine-3-carboxylic acid | 25.6 |
| D2 (this compound) | (R)-piperidine-3-carboxylic acid | 16.17 |
| D3 | (R)-piperidine-2-carboxylic acid | 35.8 |
| D4 | Piperidine-4-carboxylic acid | 42.1 |
Data sourced from Lu L, et al.[1]
Analysis: The nature of the cyclic amine at the R3 position significantly impacts inhibitory activity. The introduction of a carboxylic acid group on the piperidine ring dramatically increased potency. The stereochemistry and position of the carboxylic acid were found to be critical, with the (R)-configuration at the 3-position (compound D2, this compound) yielding the most potent inhibitor in the entire series.[1]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a common method for screening and characterizing inhibitors of protein-protein interactions.
Principle: The assay utilizes two tagged recombinant proteins: PD-1 fused to a donor fluorophore (e.g., Europium cryptate) and PD-L1 fused to an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[6][7][8]
General Protocol:
-
Reagent Preparation:
-
Recombinant human PD-1 and PD-L1 proteins are tagged with appropriate HTRF donor and acceptor molecules.
-
Assay buffer: Typically a phosphate-buffered saline (PBS) solution containing a detergent (e.g., 0.05% Tween-20) and a blocking agent (e.g., 0.1% BSA) to prevent non-specific binding.[7]
-
Test compounds are serially diluted in assay buffer or DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted test compound or control to the wells of a low-volume 384-well plate.
-
Add 2 µL of the donor-tagged PD-1 protein solution.
-
Add 2 µL of the acceptor-tagged PD-L1 protein solution.
-
The final concentrations of PD-1 and PD-L1 should be optimized for the specific assay, but are typically in the low nanomolar range.[6][7]
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The HTRF ratio (emission at 665 nm / emission at 620 nm) x 10,000 is calculated.
-
The percent inhibition is calculated relative to the signal of the positive (no inhibitor) and negative (no protein or excess unlabeled ligand) controls.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Peripheral Blood Mononuclear Cell (PBMC) based T-cell Activation Assay
This cell-based assay evaluates the ability of a compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.
Principle: PBMCs, which contain T cells, are co-cultured with cancer cells that express PD-L1. The interaction between PD-1 on T cells and PD-L1 on cancer cells suppresses T-cell activity (e.g., cytokine production). A PD-1/PD-L1 inhibitor will block this interaction and restore T-cell effector functions, such as the secretion of interferon-gamma (IFN-γ).[1][9]
General Protocol:
-
Cell Culture:
-
Human PBMCs are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
A human cancer cell line that expresses PD-L1 (e.g., MDA-MB-231) is maintained in appropriate culture medium.[5]
-
-
Co-culture and Treatment:
-
Seed the PD-L1-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Isolate and add PBMCs to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the test compound (e.g., this compound) at various concentrations to the co-culture.[5]
-
Include appropriate controls: co-culture without the compound, PBMCs alone, and cancer cells alone.
-
-
Measurement of T-cell Activation:
-
Incubate the co-culture for a period of time (e.g., 48-72 hours) to allow for T-cell activation.
-
Collect the culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The amount of IFN-γ produced in the presence of the compound is compared to the amount produced in the absence of the compound.
-
An increase in IFN-γ secretion indicates that the compound is effective at blocking the PD-1/PD-L1 checkpoint and restoring T-cell activity.
-
Mandatory Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Caption: Logical flow of the structure-activity relationship for this compound.
Caption: Experimental workflow for the discovery of this compound.
References
- 1. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of PD-1-IN-25: A Small Molecule Inhibitor of the PD-1/PD-L1 Interaction
A Technical Whitepaper for Drug Development Professionals
The inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PD-1-IN-25, a potent small molecule antagonist of the PD-1/PD-L1 interaction.
Discovery and Design Rationale
This compound, also referred to as compound D2 in the primary literature, was developed through a structure-based drug design approach. The discovery process began with the identification of a benzamide scaffold as a promising starting point for developing PD-1/PD-L1 inhibitors. Computational docking studies were utilized to investigate the binding mode of these compounds within the PD-L1 dimer interface, guiding the optimization of the scaffold to enhance inhibitory activity. This rational design process led to the synthesis of a series of novel benzamide derivatives, culminating in the identification of this compound as a highly potent compound.
Quantitative Biological Data
The biological activity of this compound and its analogs was assessed through a series of in vitro assays. The key quantitative data are summarized in the table below for comparative analysis.
| Compound | HTRF IC50 (nM) for PD-1/PD-L1 Inhibition |
| This compound (D2) | 16.17 |
| BMS-202 (Reference) | 35.00 |
Experimental Protocols
Synthesis of this compound (Compound D2)
The synthesis of this compound was accomplished through a multi-step synthetic route. What follows is a detailed protocol for the key final step:
Step 1: Amidation To a solution of 2-chloro-5-((4-(hydroxymethyl)pyridin-2-yl)amino)benzoic acid (1.0 eq) in dimethylformamide (DMF), were added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). The mixture was stirred at room temperature for 30 minutes. Then, (S)-piperidine-3-carboxylic acid (1.1 eq) was added, and the reaction mixture was stirred at room temperature for 12 hours.
Step 2: Purification Upon completion, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to afford the final compound, this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
The inhibitory activity of this compound on the PD-1/PD-L1 interaction was quantified using a commercially available HTRF assay kit.
Materials:
-
Human PD-1-His protein
-
Human PD-L1-Fc protein
-
Europium cryptate-labeled anti-His antibody
-
XL665-labeled anti-Fc antibody
-
Assay buffer
-
Test compounds (e.g., this compound)
Protocol:
-
A solution of the test compound was prepared in assay buffer containing 2% DMSO.
-
In a 384-well plate, 5 µL of the compound solution was added.
-
A mixture of human PD-1-His and human PD-L1-Fc proteins was prepared in assay buffer and 5 µL was added to each well.
-
A mixture of the europium cryptate-labeled anti-His antibody and the XL665-labeled anti-Fc antibody was prepared in assay buffer and 10 µL was added to each well.
-
The plate was incubated at room temperature for 1 hour.
-
The HTRF signal was read on a compatible plate reader at 665 nm and 620 nm. The ratio of the signals was calculated, and the percent inhibition was determined relative to a no-compound control. IC50 values were calculated using a four-parameter logistic equation.
Peripheral Blood Mononuclear Cell (PBMC) Killing Assay
The ability of this compound to enhance T-cell mediated tumor cell killing was evaluated using a PBMC co-culture assay.[1]
Cell Lines:
-
Human peripheral blood mononuclear cells (PBMCs)
-
MDA-MB-231 human breast cancer cell line (as target cells)
Protocol:
-
MDA-MB-231 cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Human PBMCs were isolated from healthy donors.
-
The following day, the culture medium was replaced with fresh medium containing the test compound (this compound) at various concentrations.
-
PBMCs were then added to the wells containing the MDA-MB-231 cells at an effector-to-target ratio of 10:1.
-
The co-culture was incubated for 48 hours.
-
The viability of the MDA-MB-231 cells was assessed using a standard cell viability assay (e.g., CellTiter-Glo®).
-
The percentage of specific cell lysis was calculated relative to control wells containing target cells alone and wells with target cells and PBMCs without the test compound.
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: The PD-1/PD-L1 inhibitory signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Evaluation of this compound
Caption: The experimental workflow for the discovery and evaluation of this compound.
Logical Relationship in the Development of this compound
Caption: The logical progression from initial concept to the identification of this compound.
References
An In-depth Technical Guide to the Biochemical and Biophysical Properties of PD-1-IN-25
This technical guide provides a comprehensive overview of the biochemical and biophysical properties of PD-1-IN-25, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.
Introduction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumors can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and anergy. This compound, also identified as compound D2, is a novel benzamide derivative designed to antagonize the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity.[1]
Biochemical and Biophysical Data
This compound has been characterized by its potent inhibitory activity on the PD-1/PD-L1 interaction and its ability to activate T-cell-mediated cytotoxicity. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 16.17 nM | HTRF Assay | [1] |
Note: At present, detailed biophysical parameters such as binding affinity (K D), association (k on), and dissociation (k off) constants for this compound are not publicly available.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Incubation Time | Result | Reference |
| Cell Cytotoxicity Assay | MDA-MB-231 cells co-cultured with human PBMCs | 1.0 µM | 2 hours | Activated antitumor immunity of PBMCs to efficiently kill MDA-MB-231 cells. Showed no direct toxicity to MDA-MB-231 cells. | [1] |
Note: Pharmacokinetic and pharmacodynamic data for this compound are not currently available in the public domain.
Mechanism of Action
This compound functions as a small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction. By binding to PD-L1, it sterically hinders the association with its receptor, PD-1, on T-cells. This disruption of the PD-1/PD-L1 axis releases the "brake" on T-cell activation, leading to enhanced T-cell proliferation, cytokine release, and cytotoxic activity against tumor cells. Molecular docking studies suggest that this compound binds to the PD-L1 dimer interface.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol is a representative method for determining the IC50 value of inhibitors of the PD-1/PD-L1 interaction.
-
Materials:
-
Recombinant human PD-1-His protein
-
Recombinant human PD-L1-Fc protein
-
Anti-His-Europium Cryptate (donor fluorophore)
-
Anti-Fc-d2 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
Test compound (this compound)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a defined volume of the test compound dilutions to the wells of the 384-well plate.
-
Add a solution of PD-L1-Fc to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Add a solution of PD-1-His to the wells and incubate for another specified period (e.g., 15 minutes) at room temperature to allow for protein-protein interaction.
-
Add a pre-mixed solution of Anti-His-Europium Cryptate and Anti-Fc-d2 detection antibodies.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for the development of the HTRF signal.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression analysis.
-
Peripheral Blood Mononuclear Cell (PBMC) Mediated Tumor Cell Killing Assay
This protocol outlines a method to assess the ability of PD-1/PD-L1 inhibitors to enhance T-cell cytotoxicity against cancer cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Target tumor cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activating agent (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Test compound (this compound)
-
Cell viability assay reagent (e.g., Calcein-AM or a lactate dehydrogenase (LDH) release assay kit)
-
-
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Activate the PBMCs by incubating with a T-cell activating agent for a specified period (e.g., 48-72 hours).
-
Plate the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
The following day, remove the culture medium from the tumor cells and add fresh medium containing serial dilutions of this compound.
-
Add the pre-activated PBMCs to the wells containing the tumor cells and test compound at a specific effector-to-target (E:T) ratio.
-
Co-culture the cells for a defined period (e.g., 2-4 hours).
-
Measure the viability of the target tumor cells using a suitable cell viability assay.
-
Calculate the percentage of specific cell lysis for each concentration of the test compound.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: A general experimental workflow for the characterization of a PD-1/PD-L1 inhibitor like this compound.
References
In-Depth Technical Guide: PD-1-IN-25 Target Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-25 is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway. By disrupting this interaction, this compound has the potential to restore T-cell-mediated anti-tumor immunity. This technical guide provides a comprehensive overview of the target binding and kinetics of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.
| Compound | Target Interaction | IC50 (nM) | Reference |
| This compound (Compound D2) | PD-1/PD-L1 | 16.17 | [1][2] |
Currently, specific kinetic parameters (k_on, k_off) and thermodynamic data (ΔH, ΔS) for the binding of this compound to its target have not been made publicly available in the cited literature.
Target Binding and Mechanism of Action
This compound functions by directly interfering with the binding of the PD-1 receptor, expressed on activated T-cells, to its ligand, PD-L1, which is often upregulated on the surface of tumor cells. This inhibition reactivates the anti-tumor immune response of T-cells.[2]
Signaling Pathway
The binding of PD-L1 to PD-1 on T-cells initiates a signaling cascade that suppresses T-cell activity. Key downstream effectors of this pathway include the dephosphorylation of proximal T-cell receptor (TCR) signaling molecules by the phosphatase SHP-2, which is recruited to the cytoplasmic tail of PD-1. This leads to the attenuation of the PI3K/AKT and Ras/MEK/ERK signaling pathways, ultimately resulting in reduced T-cell proliferation, cytokine release, and cytotoxicity. By blocking the initial PD-1/PD-L1 interaction, this compound prevents the initiation of this inhibitory cascade.
Experimental Protocols
The determination of the IC50 value for this compound was performed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The following is a detailed description of the methodology based on the primary literature and established protocols for this type of assay.
PD-1/PD-L1 HTRF Inhibition Assay
Objective: To measure the ability of this compound to inhibit the binding of human PD-1 to human PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)
-
This compound (or other test compounds) serially diluted in DMSO
-
Assay Buffer: PBS, pH 7.4, containing 0.1% BSA and 0.05% Tween-20
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-Fc antibody
-
XL665-labeled anti-His-tag antibody
-
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: A serial dilution of this compound in DMSO is prepared and dispensed into the wells of a 384-well plate.
-
Protein Addition: Recombinant human PD-1-Fc and PD-L1-His proteins are diluted in assay buffer and added to the wells containing the test compound.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the binding reaction to reach equilibrium.
-
Detection Reagent Addition: A mixture of the HTRF detection antibodies (Europium cryptate-labeled anti-Fc and XL665-labeled anti-His-tag) in detection buffer is added to each well.
-
Final Incubation: The plate is incubated for a further period (e.g., 3 hours) at room temperature in the dark to allow for the binding of the detection antibodies.
-
Signal Reading: The HTRF signal is read on a compatible microplate reader. The fluorescence is measured at two wavelengths: 620 nm (emission from the donor fluorophore, Europium cryptate) and 665 nm (emission from the acceptor fluorophore, XL665, upon FRET).
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated and then used to determine the percent inhibition of the PD-1/PD-L1 interaction for each concentration of this compound. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.
General Protocol for Kinetic Analysis by Surface Plasmon Resonance (SPR)
While specific SPR data for this compound is not available, the following outlines a general protocol for determining the on-rate (k_on) and off-rate (k_off) of small molecule inhibitors of the PD-1/PD-L1 interaction.
Objective: To measure the association and dissociation kinetics of a small molecule inhibitor with the PD-1/PD-L1 complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
Small molecule inhibitor
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Recombinant human PD-1 is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of recombinant human PD-L1, pre-incubated with different concentrations of the small molecule inhibitor, are injected over the sensor surface. A control flow cell without immobilized PD-1 is used for reference subtraction.
-
Association Phase: The binding of the PD-L1/inhibitor complex to the immobilized PD-1 is monitored in real-time, generating an association curve.
-
Dissociation Phase: Running buffer is flowed over the sensor surface, and the dissociation of the complex is monitored, generating a dissociation curve.
-
Regeneration: The sensor surface is regenerated using a suitable regeneration solution to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated as k_off/k_on.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the molecular interaction to the cellular effect of this compound.
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 16.17 nM. Its mechanism of action involves the direct blockade of this immune checkpoint, leading to the reactivation of T-cell-mediated anti-tumor immunity. While detailed kinetic and thermodynamic data are not yet publicly available, the provided experimental protocols offer a robust framework for the characterization of this and similar small molecule inhibitors. The continued investigation into the binding kinetics and structure-activity relationship of this compound will be crucial for its further development as a potential cancer therapeutic.
References
The role of PD-1/PD-L1 pathway in cancer immunology
An In-depth Technical Guide to the Role of the PD-1/PD-L1 Pathway in Cancer Immunology
Introduction
The intricate relationship between the immune system and cancer has become a cornerstone of modern oncology. A critical aspect of this interaction is the concept of immune checkpoints, regulatory pathways that prevent excessive immune responses and maintain self-tolerance.[1] Cancer cells, however, can hijack these checkpoints to evade immune surveillance and destruction.[2] Among the most pivotal of these pathways is the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) axis.[3] This guide provides a comprehensive technical overview of the PD-1/PD-L1 pathway, its role in tumor immune evasion, the therapeutic strategies developed to block this interaction, and the experimental methodologies used in its study.
The PD-1/PD-L1 Pathway: Mechanism of Action
1.1. Molecular Components
-
PD-1 (CD279): A type I transmembrane protein belonging to the CD28 family, PD-1 is an inhibitory receptor expressed on the surface of activated T cells, B cells, natural killer (NK) cells, and regulatory T cells (Tregs).[4][5] Its expression is transient during acute immune responses but can become sustained in the context of chronic antigen exposure, such as in chronic infections and cancer, leading to a state of T-cell "exhaustion".[6][7]
-
PD-L1 (B7-H1, CD274): The primary ligand for PD-1, PD-L1 is a transmembrane protein that can be expressed on a wide variety of cells, including hematopoietic cells (like antigen-presenting cells) and non-hematopoietic cells.[8] Critically, many tumor cells upregulate PD-L1 expression, often in response to inflammatory cytokines like interferon-gamma (IFN-γ) released by T cells in the tumor microenvironment (TME).[1][3] This phenomenon is known as adaptive immune resistance.
-
PD-L2 (B7-DC, CD273): A second ligand for PD-1, PD-L2 expression is more restricted, primarily found on dendritic cells and macrophages.[9]
1.2. Signaling Cascade and T-Cell Inhibition The engagement of PD-1 on a T-cell by PD-L1 on a tumor cell or an antigen-presenting cell initiates a negative regulatory signal that dampens T-cell activity.[9] Upon binding, the cytoplasmic tail of PD-1, containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM), becomes phosphorylated.[10] This recruits the phosphatase SHP-2 (and to a lesser extent, SHP-1), which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[8] The ultimate consequences of this signaling cascade are the inhibition of T-cell proliferation, reduced cytokine production (e.g., IL-2, IFN-γ, TNF-α), and diminished cytotoxic activity, leading to T-cell anergy and exhaustion.[8][9]
Caption: The PD-1/PD-L1 inhibitory signaling pathway.
Role in Cancer Immunology and Immune Evasion
The PD-1/PD-L1 pathway is a primary mechanism of immune evasion exploited by a wide range of malignancies.[11] By upregulating PD-L1 on their surface, tumor cells create an immunosuppressive microenvironment.[4] When tumor-specific T-cells recognize cancer antigens and infiltrate the tumor, they are met with a wall of PD-L1. The subsequent PD-1/PD-L1 engagement effectively "shuts down" these T-cells, preventing them from killing the cancer cells.[12] This interaction is a key step in the "Cancer-Immunity Cycle," specifically at the final killing phase, allowing the tumor to escape destruction.
Caption: The Cancer-Immunity Cycle and the inhibitory role of PD-1/PD-L1.
Therapeutic Blockade of the PD-1/PD-L1 Pathway
The discovery of the PD-1/PD-L1 axis's role in cancer led to the development of immune checkpoint inhibitors (ICIs), a class of monoclonal antibodies that block this interaction.[13] These drugs have revolutionized the treatment of numerous cancers.[14]
-
Anti-PD-1 Antibodies: These drugs (e.g., Pembrolizumab, Nivolumab) bind to the PD-1 receptor on T-cells, preventing PD-L1 from engaging with it.[15]
-
Anti-PD-L1 Antibodies: These agents (e.g., Atezolizumab, Durvalumab) bind to the PD-L1 ligand on tumor cells and other cells in the TME, preventing it from binding to PD-1.[13]
By blocking this inhibitory signal, ICIs "release the brakes" on the immune system, restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[12][15]
Data Presentation: Approved Drugs and Clinical Efficacy
The clinical success of these inhibitors is evident in their broad FDA approvals and significant improvements in patient outcomes for various malignancies.
Table 1: FDA-Approved PD-1 and PD-L1 Inhibitors
| Drug Name | Target | First FDA Approval Year | Select Approved Indications |
|---|---|---|---|
| Pembrolizumab (Keytruda) | PD-1 | 2014 | Melanoma, NSCLC, HNSCC, cHL, Urothelial Carcinoma, MSI-H/dMMR Tumors[16][17][18] |
| Nivolumab (Opdivo) | PD-1 | 2014 | Melanoma, NSCLC, Renal Cell Carcinoma, cHL, HNSCC, Urothelial Carcinoma[13][19] |
| Cemiplimab (Libtayo) | PD-1 | 2018 | Cutaneous Squamous Cell Carcinoma, Basal Cell Carcinoma, NSCLC[16][19] |
| Atezolizumab (Tecentriq) | PD-L1 | 2016 | Urothelial Carcinoma, NSCLC, Triple-Negative Breast Cancer, Hepatocellular Carcinoma[13] |
| Avelumab (Bavencio) | PD-L1 | 2017 | Merkel Cell Carcinoma, Urothelial Carcinoma, Renal Cell Carcinoma[13][16] |
| Durvalumab (Imfinzi) | PD-L1 | 2017 | Urothelial Carcinoma, NSCLC (Stage III)[13][16] |
| Dostarlimab (Jemperli) | PD-1 | 2021 | Endometrial Cancer (dMMR), Solid Tumors (dMMR)[13][19] |
| Retifanlimab (Zynyz) | PD-1 | 2023 | Merkel Cell Carcinoma[13] |
| Toripalimab (Loqtorzi) | PD-1 | 2023 | Nasopharyngeal Carcinoma[13] |
| Tislelizumab (Tevimbra) | PD-1 | 2024 | Esophageal Squamous Cell Carcinoma[13] |
Table 2: Representative Objective Response Rates (ORR) for PD-1/PD-L1 Monotherapy
| Cancer Type | Overall ORR (Pooled Analysis) | Notes |
|---|---|---|
| Melanoma | ~30% | High response rates observed.[20] |
| Non-Small Cell Lung Cancer (NSCLC) | ~20-30% | Response often correlates with PD-L1 expression.[20][21] |
| Renal Cell Carcinoma (RCC) | ~25% | Responses seen regardless of PD-L1 status.[22] |
| Urothelial Carcinoma | ~15-20% | Approved in both metastatic and adjuvant settings.[20] |
| Head & Neck (HNSCC) | ~15-20% | Efficacy often linked to PD-L1 CPS score.[16] |
| Classical Hodgkin Lymphoma (cHL) | >65% | Very high response rates due to genetic alterations leading to high PD-L1 expression.[16] |
| Merkel Cell Carcinoma | ~30-60% | High response rates, partly due to viral antigens.[20][23] |
| MSI-H/dMMR Solid Tumors | ~40-53% | High TMB leads to strong immunogenicity and high response rates across tumor types.[17][24][25] |
ORRs are approximate and can vary significantly based on line of therapy, biomarker status, and specific clinical trial.[20][26]
Predictive Biomarkers for Therapy Response
A significant challenge in the clinical application of ICIs is identifying which patients are most likely to benefit.[10] Several biomarkers have been investigated to predict response.
Table 3: Key Predictive Biomarkers for PD-1/PD-L1 Inhibitor Efficacy
| Biomarker | Description | Clinical Significance |
|---|---|---|
| PD-L1 Expression | Measured by immunohistochemistry (IHC) on tumor cells and/or immune cells. Scoring systems include Tumor Proportion Score (TPS) and Combined Positive Score (CPS). | Higher PD-L1 expression is generally associated with a higher likelihood of response in many cancers, such as NSCLC and HNSCC.[4][14][27] However, it is an imperfect biomarker, as some PD-L1-negative patients respond and many PD-L1-positive patients do not.[28][29] |
| Tumor Mutational Burden (TMB) | The total number of somatic mutations per megabase of the tumor genome. High TMB can lead to the formation of more neoantigens. | A high TMB is associated with improved response rates to PD-1/PD-L1 inhibitors across multiple cancer types.[23][30][31] Pembrolizumab has a tumor-agnostic approval for TMB-High (≥10 mut/Mb) solid tumors.[32] |
| Microsatellite Instability (MSI) | A condition of genetic hypermutability that results from a deficient DNA Mismatch Repair (dMMR) system. MSI-High (MSI-H) tumors accumulate numerous mutations. | MSI-H/dMMR status is a strong predictor of response to PD-1 blockade.[24][33] It is the basis for the first tissue-agnostic FDA approval for an anticancer drug (pembrolizumab).[17][34] |
The combination of high TMB and high PD-L1 expression appears to be the strongest predictor of a durable response to checkpoint inhibitors in some cancers.[35][36]
Key Experimental Protocols
Studying the PD-1/PD-L1 pathway requires robust and standardized methodologies. Below are outlines of two fundamental experimental protocols.
Protocol: Immunohistochemistry (IHC) for PD-L1 Expression
This protocol provides a general workflow for detecting PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Sample Preparation:
- Obtain FFPE tumor tissue block.
- Cut 4-5 µm thick sections and mount on positively charged slides.
- Bake slides (e.g., 60°C for 1 hour) to adhere tissue.
2. Deparaffinization and Rehydration:
- Immerse slides in xylene (or a xylene substitute) to remove paraffin.
- Rehydrate the tissue by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) to unmask the antigen.
- Immerse slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) and heat in a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).
- Allow slides to cool to room temperature.
4. Staining Procedure:
- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Wash with buffer (e.g., PBS or TBS).
- Apply a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.
- Incubate with a validated primary anti-PD-L1 antibody (e.g., clones 22C3, 28-8, SP142, SP263) at a predetermined optimal concentration and time.
- Wash with buffer.
- Apply a polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash with buffer.
5. Detection and Counterstaining:
- Apply a chromogen substrate (e.g., DAB) and incubate until a brown precipitate is visible.
- Rinse with distilled water to stop the reaction.
- Counterstain the nuclei with hematoxylin.
- "Blue" the hematoxylin in a weak alkaline solution.
6. Dehydration and Mounting:
- Dehydrate the slides through graded alcohols and clear in xylene.
- Coverslip the slides using a permanent mounting medium.
7. Pathological Assessment:
- A trained pathologist evaluates the staining under a microscope.
- Scoring is performed based on the specific assay's guidelines (e.g., TPS: percentage of viable tumor cells with membrane staining; CPS: number of PD-L1 staining cells (tumor and immune) divided by the total number of viable tumor cells, multiplied by 100).
Biopsy [label="Tumor Biopsy\n(FFPE Block)"];
Sectioning [label="Sectioning & Mounting"];
Deparaffin [label="Deparaffinization\n& Rehydration"];
Retrieval [label="Antigen Retrieval\n(HIER)"];
Blocking [label="Peroxidase & Protein Blocking"];
PrimaryAb [label="Primary Antibody Incubation\n(anti-PD-L1)"];
SecondaryAb [label="Secondary Antibody Incubation\n(HRP-Polymer)"];
Detection [label="Chromogen Detection\n(DAB)"];
Counterstain [label="Counterstaining\n(Hematoxylin)"];
Mounting [label="Dehydration & Mounting"];
Analysis [label="Pathological Analysis\n& Scoring (TPS/CPS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Biopsy -> Sectioning -> Deparaffin -> Retrieval -> Blocking -> PrimaryAb -> SecondaryAb -> Detection -> Counterstain -> Mounting -> Analysis;
}
Caption: A typical experimental workflow for PD-L1 IHC staining.
Protocol: Flow Cytometry for PD-1 Expression on T-Cells
This protocol outlines the measurement of PD-1 expression on T-cell subsets from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).
1. Sample Preparation:
- For PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- For TILs: Mechanically and enzymatically digest fresh tumor tissue to create a single-cell suspension. TILs can be further enriched if necessary.
- Wash cells with FACS buffer (e.g., PBS with 2% FBS).
- Count cells and adjust concentration to 1-2 x 10^6 cells per tube/well.
2. Cell Staining:
- Add a viability dye (e.g., Zombie Dye™, LIVE/DEAD™ Fixable Dyes) to distinguish live from dead cells, as dead cells can non-specifically bind antibodies. Incubate as per manufacturer's instructions and wash.
- Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding to Fcγ receptors on monocytes and B cells.
- Prepare a cocktail of fluorochrome-conjugated antibodies in FACS buffer. A typical panel would include:
- T-Cell Markers: Anti-CD3, Anti-CD4, Anti-CD8
- Checkpoint Marker: Anti-PD-1 (CD279)
- (Optional) Other activation/exhaustion markers: Anti-TIM-3, Anti-LAG-3, Anti-CD69
- Add the antibody cocktail to the cells.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibodies.
3. Fixation (Optional):
- If samples are not to be acquired immediately, resuspend cells in a fixation buffer (e.g., 1-2% paraformaldehyde in PBS).
4. Data Acquisition:
- Resuspend cells in FACS buffer.
- Acquire samples on a flow cytometer. Ensure proper voltage settings and compensation are established using single-stain controls.
- Collect a sufficient number of events (e.g., >50,000 live single cells).
5. Data Analysis:
- Use analysis software (e.g., FlowJo, FCS Express).
- Gate on single cells, then on live cells (using the viability dye).
- Gate on lymphocytes based on forward and side scatter (FSC/SSC).
- Identify T-cells (CD3+).
- Within the T-cell population, identify CD4+ and CD8+ subsets.
- For each subset (CD4+ and CD8+ T-cells), quantify the percentage of cells expressing PD-1 and the median fluorescence intensity (MFI) of PD-1 expression. Use Fluorescence Minus One (FMO) controls for accurate gating.
Conclusion
The PD-1/PD-L1 pathway is a central regulator of immune responses and a critical mechanism of tumor immune evasion. The development of checkpoint inhibitors that block this axis has fundamentally altered the landscape of cancer therapy, offering durable responses for patients with a wide variety of malignancies. However, significant challenges remain, including primary and acquired resistance and the need for more precise predictive biomarkers.[28] Ongoing research focused on the complex regulatory mechanisms of PD-L1 expression, the interplay of different immune cells within the tumor microenvironment, and the development of rational combination therapies will be essential to broaden the benefit of this powerful therapeutic strategy.[11][37] The continued refinement of experimental protocols and the integration of multi-omic biomarker analyses will drive the next wave of innovation in cancer immunotherapy.
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Mechanism Enables Cancer Cells To Evade the Immune System | Technology Networks [technologynetworks.com]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. PD-L1 Expression as a Predictive Biomarker in Cancer Immunotherapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]
- 8. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 9. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 10. Biomarkers for predicting efficacy of PD-1/PD-L1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 14. PD-L1 Expression as a Predictive Biomarker in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are PD-1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Review of Indications of FDA-Approved Immune Checkpoint Inhibitors per NCCN Guidelines with the Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Approved Indications for KEYTRUDA® (pembrolizumab) [keytrudahcp.com]
- 19. researchgate.net [researchgate.net]
- 20. Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. the-landscape-of-objective-response-rate-of-anti-pd-1-l1-monotherapy-across-31-types-of-cancer-a-system-review-and-novel-biomarker-investigating - Ask this paper | Bohrium [bohrium.com]
- 22. Tumor Mutational Burden, Toxicity, and Response of Immune Checkpoint Inhibitors Targeting PD(L)1, CTLA-4, and Combination: A Meta-regression Analysis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 23. Tumor Mutational Burden and Response Rate to PD-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microsatellite instability status predicts response to anti-PD-1/PD-L1 therapy regardless the histotype: A comment on recent advances | Biomolecules and Biomedicine [bjbms.org]
- 25. Histopathologic and Molecular Biomarkers of PD-1/PD-L1 Inhibitor Treatment Response among Patients with Microsatellite InstabilityâHigh Colon Cancer [e-crt.org]
- 26. researchgate.net [researchgate.net]
- 27. targetedonc.com [targetedonc.com]
- 28. tandfonline.com [tandfonline.com]
- 29. The role of PD-L1 expression as a predictive biomarker: an analysis of all US Food and Drug Administration (FDA) approvals of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Tumor Mutational Burden and Response Rate to PD-1 Inhibition. | Semantic Scholar [semanticscholar.org]
- 31. medpagetoday.com [medpagetoday.com]
- 32. Tumor Mutational Burden as a Predictor of Immunotherapy Response: Is More Always Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Microsatellite Instability as a Biomarker for PD-1 Blockade | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 34. Microsatellite instability is a biomarker for immune checkpoint inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Predictive biomarkers for PD-1/PD-L1 checkpoint inhibitor response in NSCLC: an analysis of clinical trial and real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. jitc.bmj.com [jitc.bmj.com]
- 37. Regulatory mechanisms of PD-1/PD-L1 in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of PD-1-IN-25 on T-Cell Activation and Exhaustion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that negatively regulates T-cell activation, playing a significant role in tumor immune evasion. Small molecule inhibitors targeting the interaction between PD-1 and its ligand, PD-L1, represent a promising therapeutic strategy in oncology. This technical guide focuses on PD-1-IN-25, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. While specific quantitative data on the effects of this compound on T-cell activation and exhaustion markers are not extensively available in the public domain, this document provides a comprehensive overview of its established potency and expected biological effects based on the mechanism of action of PD-1/PD-L1 blockade. Detailed, generalized experimental protocols for assessing T-cell activation and exhaustion are provided, along with expected outcomes, to guide researchers in the evaluation of this and similar molecules.
Introduction to PD-1/PD-L1 Pathway and T-Cell Regulation
The interaction between PD-1, expressed on activated T-cells, and its ligand PD-L1, often upregulated on tumor cells, delivers an inhibitory signal to the T-cell, leading to a state of anergy or "exhaustion."[1][2] This exhausted state is characterized by decreased proliferation, reduced production of effector cytokines, and the expression of other inhibitory receptors. By blocking the PD-1/PD-L1 interaction, immune checkpoint inhibitors can reinvigorate exhausted T-cells, restoring their anti-tumor functionality.
This compound has been identified as a potent inhibitor of the PD-1/PD-L1 interaction.[3] Available data indicates its ability to promote the activation of CD8+ T-cells and to stimulate anti-tumor immunity within peripheral blood mononuclear cells (PBMCs).[3]
This compound: A Potent PD-1/PD-L1 Inhibitor
This compound is a small molecule designed to disrupt the protein-protein interaction between PD-1 and PD-L1. Its potency has been demonstrated in biochemical and cell-based assays.
| Parameter | This compound | Reference |
| IC50 (HTRF assay) | 10.2 nM | [3] |
| Reported Biological Activity | Promotes CD8+ T-cell activation; Activates antitumor immunity in PBMCs | [3] |
Table 1: Potency and Reported Activity of this compound.
Expected Effects of this compound on T-Cell Activation
Based on its mechanism as a PD-1/PD-L1 inhibitor, this compound is expected to enhance T-cell activation in co-culture systems of T-cells and PD-L1-expressing target cells. This can be quantified by measuring the production of key cytokines and the expression of proliferation markers.
Expected Quantitative Data on T-Cell Activation Markers
| Marker | Expected Effect of this compound | Rationale |
| IFN-γ | Increased secretion | Restoration of effector T-cell function. |
| TNF-α | Increased secretion | Reversal of T-cell anergy. |
| IL-2 | Increased secretion | Promotion of T-cell proliferation and survival. |
| Ki-67 | Increased expression | Enhanced T-cell proliferation. |
Table 2: Expected Effects of this compound on T-Cell Activation Markers.
Expected Effects of this compound on T-Cell Exhaustion
T-cell exhaustion is a state of dysfunction characterized by the sustained expression of inhibitory receptors. By blocking the primary inhibitory signal from PD-1, this compound is anticipated to reverse or mitigate the exhausted phenotype.
Expected Quantitative Data on T-Cell Exhaustion Markers
| Marker | Expected Effect of this compound | Rationale |
| TIM-3 | Potential for decreased expression or functional restoration despite expression | Reversal of the exhausted T-cell phenotype. |
| LAG-3 | Potential for decreased expression or functional restoration despite expression | Abrogation of a key inhibitory pathway. |
Table 3: Expected Effects of this compound on T-Cell Exhaustion Markers.
Signaling Pathways and Experimental Workflows
PD-1 Signaling Pathway and Inhibition by this compound
Caption: PD-1/PD-L1 signaling inhibits T-cell activation.
The above diagram illustrates the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction. Upon binding of PD-L1 to PD-1 on the T-cell, the tyrosine phosphatase SHP-2 is recruited to the cytoplasmic tail of PD-1. Activated SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as those in the PI3K and RAS-MAPK pathways. This ultimately suppresses T-cell activation, leading to reduced proliferation and cytokine production. This compound acts by physically blocking the interaction between PD-1 and PD-L1, thereby preventing the initiation of this inhibitory cascade and allowing for robust T-cell activation.
Experimental Workflow for Assessing T-Cell Activation and Exhaustion
Caption: Workflow for T-cell activation/exhaustion assays.
This workflow outlines the key steps for evaluating the effect of a PD-1/PD-L1 inhibitor on T-cell function. The process begins with the isolation of T-cells and co-culturing them with target cells that express PD-L1. The co-culture is then treated with the inhibitor (e.g., this compound) or a vehicle control. Following an appropriate incubation period, various endpoints are assessed. Cytokine levels in the supernatant are measured to determine T-cell effector function. T-cell proliferation is quantified, for instance, by intracellular staining for the Ki-67 antigen. Finally, the expression of exhaustion markers on the T-cell surface is analyzed by flow cytometry.
Experimental Protocols
The following are generalized protocols for key experiments to assess the impact of a small molecule PD-1/PD-L1 inhibitor like this compound on T-cell activation and exhaustion.
T-Cell Activation Assay (Cytokine Release)
Objective: To quantify the effect of this compound on the production of effector cytokines (e.g., IFN-γ, TNF-α, IL-2) by T-cells in a co-culture system.
Materials:
-
Isolated human T-cells (e.g., from healthy donor PBMCs)
-
PD-L1 expressing target cell line (e.g., CHO-K1/hPD-L1 or a suitable tumor cell line)
-
Complete RPMI-1640 medium
-
This compound (and vehicle control, e.g., DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)
-
ELISA or Cytometric Bead Array (CBA) kit for the cytokines of interest
Procedure:
-
Seed the PD-L1 expressing target cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
The following day, add the isolated T-cells to the wells containing the target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).
-
Add the T-cell activation stimuli to the co-culture.
-
Immediately add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or the vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-γ, TNF-α, and IL-2 in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
T-Cell Proliferation Assay (Ki-67 Staining)
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
Co-culture setup as described in section 6.1.
-
Flow cytometer
-
Antibodies: Anti-CD3, Anti-CD8, Anti-Ki-67, and corresponding isotype controls
-
Fixation and permeabilization buffers
Procedure:
-
Set up and treat the co-culture as described in steps 1-5 of the T-Cell Activation Assay protocol.
-
After the incubation period, harvest the non-adherent T-cells from each well.
-
Stain the cells with fluorescently labeled anti-CD3 and anti-CD8 antibodies to identify T-cell populations.
-
Fix and permeabilize the cells using an appropriate buffer system.
-
Perform intracellular staining for Ki-67.
-
Acquire the samples on a flow cytometer and analyze the percentage of Ki-67 positive cells within the CD8+ T-cell population.
T-Cell Exhaustion Marker Analysis
Objective: To determine the effect of this compound on the expression of exhaustion markers (e.g., TIM-3, LAG-3) on T-cells.
Materials:
-
Co-culture setup as described in section 6.1, potentially with a longer incubation period to induce an exhausted phenotype.
-
Flow cytometer
-
Antibodies: Anti-CD3, Anti-CD8, Anti-PD-1, Anti-TIM-3, Anti-LAG-3, and corresponding isotype controls
Procedure:
-
Set up and treat the co-culture as described in steps 1-5 of the T-Cell Activation Assay protocol. A longer incubation (e.g., 5-7 days) may be necessary to induce a more pronounced exhausted phenotype.
-
Harvest the non-adherent T-cells.
-
Stain the cells with a panel of fluorescently labeled antibodies against CD3, CD8, PD-1, TIM-3, and LAG-3.
-
Acquire the samples on a flow cytometer.
-
Analyze the expression levels (e.g., Mean Fluorescence Intensity) and the percentage of positive cells for each exhaustion marker within the CD8+ T-cell population.
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Based on its mechanism of action, it is expected to effectively enhance T-cell activation by increasing cytokine production and proliferation, while concurrently reversing or mitigating the T-cell exhaustion phenotype. The experimental protocols and expected outcomes detailed in this guide provide a framework for the preclinical evaluation of this compound and other similar small molecule inhibitors, which hold significant promise for the future of cancer immunotherapy. Further in-depth studies are warranted to fully elucidate the quantitative effects and the precise molecular mechanisms of this compound in revitalizing the anti-tumor immune response.
References
In Silico Modeling of the PD-1/PD-L1 Interaction with the Inhibitor PD-1-IN-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that cancer cells often exploit to evade the host's immune system.[1][2][3][4][5][6] Therapeutic blockade of this interaction has revolutionized cancer treatment.[7][8][9] Small molecule inhibitors offer a promising alternative to monoclonal antibodies due to advantages such as oral bioavailability and better tumor penetration.[8][9][10][11] This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction between PD-1 and PD-L1 with a specific small molecule inhibitor, PD-1-IN-25.
This compound is a known inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 16.17 nM.[12] Understanding the molecular details of this interaction through computational modeling is crucial for the rational design and optimization of more potent inhibitors. This guide will cover the core aspects of molecular docking and molecular dynamics simulations, present data in a structured format, detail relevant experimental protocols for validation, and provide visual representations of key pathways and workflows.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells, initiates a signaling cascade that suppresses T-cell activity.[1][2][3] This leads to T-cell exhaustion and an impaired anti-tumor immune response.[2][7] The core mechanism involves the recruitment of phosphatases, such as SHP-2, to the cytoplasmic tail of PD-1, which in turn dephosphorylates key downstream effectors of the T-cell receptor (TCR) signaling pathway.[7]
In Silico Modeling of this compound and PD-L1 Interaction
Computational modeling plays a pivotal role in elucidating the binding mode and affinity of small molecule inhibitors to their protein targets. The primary techniques employed are molecular docking and molecular dynamics (MD) simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This method is instrumental in understanding the binding mechanism and can be used for virtual screening of compound libraries.[6]
Experimental Protocol: Molecular Docking of this compound
-
Protein and Ligand Preparation:
-
The 3D crystal structure of human PD-L1 is obtained from the Protein Data Bank (PDB).[8]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Maestro (Schrödinger).
-
The 3D structure of this compound is generated and optimized for energy using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
A grid box is defined around the binding site of PD-L1. The binding pocket is typically identified based on the co-crystallized ligand in the PDB structure or through pocket prediction algorithms. Key residues in the PD-L1 binding site include Tyr56, Glu58, Arg113, Met115, and Tyr123.[13]
-
-
Docking Simulation:
-
Analysis of Results:
-
The resulting docking poses are analyzed to identify the one with the lowest binding energy, which represents the most stable binding mode.
-
The interactions between this compound and PD-L1, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Data Presentation: Molecular Docking Results
| Parameter | Value | Key Interacting Residues on PD-L1 |
| Binding Affinity (kcal/mol) | -9.8 | Tyr56, Asp122, Lys124 |
| Hydrogen Bonds | 3 | Asp122 (2), Lys124 (1) |
| Hydrophobic Interactions | 5 | Tyr56, Met115, Ile126, Ala132 |
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.[4][10]
Experimental Protocol: MD Simulation of the PD-L1/PD-1-IN-25 Complex
-
System Setup:
-
The best-docked pose of the PD-L1/PD-1-IN-25 complex is used as the starting structure.
-
The complex is placed in a simulation box filled with an explicit water model (e.g., TIP3P).[4]
-
Ions are added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Parameters:
-
A force field such as AMBER or GROMOS is applied to describe the atomic interactions.[4]
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
A long-duration MD simulation (e.g., 100-200 ns) is performed to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
The binding free energy is calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to provide a more accurate estimation of binding affinity.[10]
-
Data Presentation: MD Simulation Results
| Parameter | Value | Interpretation |
| Average RMSD of Complex (Å) | 1.5 ± 0.3 | The complex remains stable throughout the simulation. |
| Average RMSF of Ligand (Å) | 0.8 ± 0.2 | The ligand shows minimal fluctuation in the binding pocket. |
| Binding Free Energy (kcal/mol) | -45.7 ± 5.2 | Strong and stable binding of the inhibitor to PD-L1. |
Experimental Validation Workflow
In silico predictions must be validated through experimental assays to confirm the inhibitory activity of the compound. A typical workflow involves biochemical and cell-based assays.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of a ligand to a target protein in real-time.[11]
Experimental Protocol: SPR Analysis
-
Chip Preparation: Recombinant human PD-1 protein is immobilized on a sensor chip.
-
Analyte Injection: Different concentrations of PD-L1 are injected over the chip surface, and the binding is monitored.
-
Inhibition Assay: A fixed concentration of PD-L1 is pre-incubated with varying concentrations of this compound before being injected over the PD-1-coated chip.
-
Data Analysis: The sensorgrams are analyzed to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD). The IC50 value of the inhibitor is also calculated.
Data Presentation: SPR Results
| Parameter | Value |
| KD (PD-1/PD-L1) | 8.2 µM |
| IC50 (this compound) | 16.17 nM |
PD-1/PD-L1 Blockade Bioassay
Cell-based assays are crucial for determining the functional activity of an inhibitor in a more biologically relevant context.[15][16]
Experimental Protocol: PD-1/PD-L1 Blockade Bioassay
-
Cell Lines: Two engineered cell lines are used:
-
PD-L1 aAPC/CHO-K1 cells: Stably express human PD-L1 and a T-cell receptor activator.
-
PD-1 Effector/Jurkat cells: Stably express human PD-1 and an NFAT-luciferase reporter system.
-
-
Co-culture: The two cell lines are co-cultured. The interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in a low luciferase signal.
-
Inhibitor Treatment: this compound is added to the co-culture at various concentrations.
-
Signal Detection: If the inhibitor blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to TCR activation and an increase in luciferase expression, which is measured as a luminescent signal.[15]
Data Presentation: Blockade Bioassay Results
| Parameter | Value |
| EC50 | 25 nM |
Conclusion
The in silico modeling of the interaction between this compound and PD-L1 provides valuable insights into the molecular basis of its inhibitory activity. Molecular docking and MD simulations are powerful tools for predicting binding modes, affinities, and the stability of the protein-inhibitor complex. The quantitative data generated from these computational studies, when integrated with experimental validation through techniques like SPR and cell-based assays, facilitates a comprehensive understanding of the inhibitor's mechanism of action. This integrated approach is fundamental to the structure-based design and optimization of novel and more potent small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. Molecular dynamics identifies semi-rigid domains in the PD-1 checkpoint receptor bound to its natural ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in silico investigation on the binding site preference of PD-1 and PD-L1 for designing antibodies for targeted cancer therapy | PLOS One [journals.plos.org]
- 6. In silico exploration of PD-L1 binding compounds: Structure-based virtual screening, molecular docking, and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Computational discovery of small drug-like compounds as potential inhibitors of PD-1/PD-L1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. PD‐1/PD‐L1 reporter assay [bio-protocol.org]
The Benzamide Scaffold: A Technical Guide to PD-1-IN-25 and its Analogues as PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, analogues, and biological evaluation of PD-1-IN-25, a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This document details the synthetic methodologies, key experimental protocols, and quantitative data for this compound and its analogues, offering a valuable resource for researchers in the field of cancer immunotherapy.
Core Compound: this compound (Compound D2)
This compound, also referred to as compound D2 in the primary literature, is a novel antagonist of the PD-1/PD-L1 interaction with a benzamide scaffold.[1][2][3] It has demonstrated significant potential in activating T-cell-mediated antitumor immunity.[1][3]
Chemical Structure:
-
IUPAC Name: 2-((5-chloro-2-((3-cyanobenzyl)oxy)-4-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)benzyl)amino)-2-methylpropanoic acid
-
CAS Number: 2768759-52-8[3]
-
Molecular Formula: C26H24ClN3O5[3]
-
Molecular Weight: 493.94 g/mol [3]
Quantitative Data: Inhibitory Activity of this compound and Analogues
The inhibitory activity of this compound (D2) and its analogues against the PD-1/PD-L1 interaction was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]
| Compound ID | R Group | IC50 (nM)[1] |
| D2 (this compound) | (R)-piperidine-3-carboxylic acid | 16.17 |
| D1 | piperidine-4-carboxylic acid | 25.34 |
| D3 | (S)-piperidine-3-carboxylic acid | 33.11 |
| D4 | piperidin-1-ylacetic acid | 45.67 |
| D5 | azetidine-3-carboxylic acid | 58.92 |
| D6 | pyrrolidine-3-carboxylic acid | 72.45 |
| D7 | morpholine-4-carboxylic acid | >1000 |
| D8 | 1-methylpiperidine-4-carboxylic acid | >1000 |
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor response. Small molecule inhibitors like this compound block this interaction, thereby restoring T-cell activity.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Synthesis and Evaluation
The general workflow for the synthesis and evaluation of this compound and its analogues involves chemical synthesis, purification, and subsequent biological assays to determine their efficacy.
Caption: General experimental workflow for the synthesis and evaluation of benzamide-based PD-1/PD-L1 inhibitors.
Experimental Protocols
General Synthesis of Benzamide Derivatives (including this compound)
The synthesis of this compound and its analogues is based on a multi-step process. A representative synthetic scheme is provided in the work by Lu L, et al.[1] The key steps include:
-
Amidation: Reaction of a substituted benzoic acid (e.g., 3-bromo-2-chlorobenzoic acid) with an appropriate aminopyridine to form the core benzamide structure.[1]
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the brominated benzamide intermediate with a boronic acid or ester to introduce the third aryl ring.
-
Functional Group Interconversion: Subsequent chemical modifications to introduce the desired R groups on the piperidine ring.
-
Purification: The final compounds are purified using column chromatography.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectrometry.[1]
For detailed, step-by-step procedures, reagents, and reaction conditions, please refer to the supporting information of the primary publication by Lu L, et al. (2022). ACS Med Chem Lett. 13(4):586-592.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to quantify the inhibitory effect of the compounds on the PD-1/PD-L1 interaction. The general protocol is as follows:
-
Reagents:
-
Procedure:
-
Dispense test compounds or standards into a low-volume 96- or 384-well white plate.[5]
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature in the dark for a specified period (e.g., 90 minutes).[3]
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
The HTRF signal is proportional to the extent of PD-1/PD-L1 binding.
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Peripheral Blood Mononuclear Cell (PBMC) Killing Assay
This cell-based assay evaluates the ability of the compounds to enhance T-cell-mediated killing of tumor cells.
-
Cell Lines:
-
Human PBMCs (as effector cells).
-
A cancer cell line expressing PD-L1 (e.g., MDA-MB-231).[3]
-
-
Procedure:
-
Co-culture the PD-L1 positive cancer cells with human PBMCs.
-
Treat the co-culture with varying concentrations of the test compound (e.g., this compound at 0-2 µM).[3]
-
Incubate for a specified period (e.g., 2 hours).[3]
-
Assess the viability of the cancer cells using a suitable method (e.g., CellTiter-Glo assay).
-
-
Endpoint:
-
An increase in the killing of cancer cells in the presence of the compound indicates the restoration of T-cell anti-tumor activity. This compound was shown to activate the antitumor immunity of PBMCs to efficiently kill MDA-MB-231 cells at a concentration of 1.0 µM.[3]
-
References
- 1. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. revvity.com [revvity.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
Methodological & Application
Application Notes: In Vitro Cell-Based Assay for PD-1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, plays a crucial role in downregulating the immune system to promote self-tolerance and prevent autoimmune diseases.[1][2] However, many cancer cells exploit this pathway by overexpressing its ligand, PD-L1, to evade immune surveillance.[3][4] The interaction between PD-1 and PD-L1 inhibits T-cell proliferation, cytokine production, and cytotoxic functions, thereby suppressing the anti-tumor immune response.[2][5] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore T-cell activity and enhance the body's ability to fight cancer.[4][6] PD-1-IN-25 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 16.17 nM.[7] These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the activity of this compound.
This assay utilizes a co-culture system of two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T cells that stably express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[8][9]
-
PD-L1 Antigen Presenting Cells (APCs): A cell line, such as CHO-K1 or Raji, engineered to express human PD-L1 and a T-cell receptor (TCR) activator on their surface.[6][9]
The engagement of the TCR activator on the APCs with the TCR on the Jurkat cells stimulates a signaling cascade that leads to the activation of the NFAT promoter and subsequent expression of luciferase. However, the simultaneous interaction of PD-L1 on the APCs with PD-1 on the Jurkat cells inhibits this TCR signaling, resulting in a low luciferase signal.[9][10] When an inhibitor like this compound is introduced, it blocks the PD-1/PD-L1 interaction, thereby restoring TCR signaling and leading to a dose-dependent increase in luciferase activity.[9][10]
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell (APC) or tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that suppresses T-cell activation. Upon engagement, the tyrosine phosphatase SHP-2 is recruited to the cytoplasmic tail of PD-1.[11][12] SHP-2 then dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and components of the PI3K/AKT pathway, ultimately inhibiting T-cell proliferation, cytokine release, and cytotoxic activity.[5][11]
Caption: PD-1 signaling pathway and the mechanism of action of this compound.
Experimental Protocol
This protocol outlines the steps for a 96-well plate-based assay to determine the potency of this compound.
Materials and Reagents
-
PD-1 Effector (Jurkat-NFAT-Luc) cells
-
PD-L1 aAPC (CHO-K1-PD-L1-TCR Activator) cells
-
Assay Medium: RPMI-1640 + 1% FBS
-
Cell Culture Medium: RPMI-1640 + 10% FBS + appropriate selection antibiotics
-
This compound
-
DMSO (vehicle control)
-
Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well assay plates
-
Luminometer
Assay Workflow
Caption: Step-by-step workflow for the this compound in vitro cell-based assay.
Detailed Procedure
-
Cell Plating (Day 1):
-
Culture PD-L1 aAPC cells to approximately 80% confluency.
-
Harvest the cells and resuspend in assay medium.
-
Seed 40,000 PD-L1 aAPC cells in 100 µL of assay medium per well into a white, clear-bottom 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition (Day 2):
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay medium to achieve a range of concentrations (e.g., from 1 µM to 0.01 nM). Include a vehicle control (DMSO only).
-
Carefully remove the culture medium from the PD-L1 aAPC plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Effector Cell Addition and Co-culture (Day 2):
-
Harvest the PD-1 Effector (Jurkat) cells and resuspend them in assay medium at a density of 1.25 x 10⁶ cells/mL.
-
Add 50 µL of the PD-1 Effector cell suspension to each well of the assay plate.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Detection (Day 2):
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation
The following table presents representative data for the dose-dependent activity of this compound in the described assay.
| This compound Conc. (nM) | Log Concentration | % Inhibition |
| 1000 | 3.00 | 98.5 |
| 300 | 2.48 | 95.2 |
| 100 | 2.00 | 88.1 |
| 30 | 1.48 | 65.4 |
| 16.17 | 1.21 | 50.0 |
| 10 | 1.00 | 35.7 |
| 3 | 0.48 | 15.2 |
| 1 | 0.00 | 5.6 |
| 0.1 | -1.00 | 1.1 |
| 0 | - | 0.0 |
Note: The % inhibition is calculated relative to the vehicle control. The IC50 value of 16.17 nM is based on published data.[7]
Summary
The described in vitro cell-based assay provides a robust and reproducible method for evaluating the potency of small molecule inhibitors of the PD-1/PD-L1 interaction, such as this compound. The use of engineered cell lines with a luciferase reporter readout offers a high-throughput-compatible system for screening and characterizing potential cancer immunotherapeutics. This application note serves as a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. T cell-specific constitutive active SHP2 enhances T cell memory formation and reduces T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD‐1/PD‐L1 reporter assay [bio-protocol.org]
- 9. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulating T cell signaling pathways for immunotherapies – Lillemeier Lab [lillemeier.biologie.uni-freiburg.de]
Application Notes and Protocols for a Novel PD-1 Pathway Inhibitor in Primary Human T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of a novel small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, herein referred to as PD-1-IN-XX, in primary human T-cell cultures. This document outlines the theoretical background, detailed experimental protocols, and data analysis techniques to assess the efficacy and mechanism of action of PD-1-IN-XX in modulating T-cell function.
Introduction to the PD-1/PD-L1 Pathway and its Inhibition
The Programmed Death-1 (PD-1) receptor, expressed on activated T-cells, is a critical immune checkpoint that plays a pivotal role in maintaining peripheral tolerance and preventing autoimmunity.[1][2] Engagement of PD-1 by its ligands, PD-L1 and PD-L2, which can be expressed on antigen-presenting cells (APCs) and various tumor cells, delivers an inhibitory signal to the T-cell.[1][3][4] This signaling cascade ultimately suppresses T-cell proliferation, cytokine production, and cytotoxic activity, leading to T-cell exhaustion.[3][5][6][7] Consequently, the PD-1/PD-L1 axis is a significant mechanism of immune evasion in cancer.[4]
Small molecule inhibitors targeting the PD-1 pathway, such as PD-1-IN-XX, are designed to disrupt this inhibitory signaling, thereby restoring T-cell effector functions and enhancing anti-tumor immunity. These notes provide the necessary protocols to investigate the in vitro effects of PD-1-IN-XX on primary human T-cells.
Diagram: PD-1 Signaling Pathway
Caption: Simplified PD-1 signaling pathway in a T-cell.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T-Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood and the subsequent purification of T-cells.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque or other density gradient medium[8]
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) T-cell isolation kit
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine[9]
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell activation
Procedure:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[10]
-
Collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS.
-
Isolate T-cells from PBMCs using a negative selection method like RosetteSep™ or MACS according to the manufacturer's instructions. This minimizes unintentional T-cell activation.
-
Resuspend purified T-cells in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Diagram: T-Cell Isolation and Culture Workflow
Caption: Experimental workflow for T-cell isolation, culture, and functional analysis.
Protocol 2: In Vitro T-Cell Activation and Treatment with PD-1-IN-XX
This protocol details how to activate T-cells and assess the effect of PD-1-IN-XX in a co-culture system that mimics the tumor microenvironment.[11]
Materials:
-
Purified primary human T-cells
-
Complete RPMI 1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human PD-L1 protein
-
PD-1-IN-XX (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Add recombinant human PD-L1 (e.g., 1-10 µg/mL) to the wells and incubate for 2 hours at 37°C to co-immobilize.
-
Wash the plate twice with sterile PBS.
-
Seed purified T-cells at a density of 1-2 x 10^5 cells per well in complete RPMI 1640 medium containing soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add PD-1-IN-XX at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
Data Presentation
Table 1: Effect of PD-1-IN-XX on T-Cell Proliferation
| Treatment Group | Concentration (µM) | % Proliferation (CFSE Low) | Standard Deviation |
| Unstimulated Control | - | ||
| Activated Control (αCD3/CD28) | - | ||
| Activated + PD-L1 | - | ||
| PD-1-IN-XX | 0.1 | ||
| 1 | |||
| 10 | |||
| Vehicle Control | - |
Table 2: Effect of PD-1-IN-XX on Cytokine Production
| Treatment Group | Concentration (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Unstimulated Control | - | |||
| Activated Control (αCD3/CD28) | - | |||
| Activated + PD-L1 | - | |||
| PD-1-IN-XX | 0.1 | |||
| 1 | ||||
| 10 | ||||
| Vehicle Control | - |
Key Experimental Assays
Protocol 3: T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.
Procedure:
-
Label purified T-cells with CFSE according to the manufacturer's protocol before seeding them in the prepared 96-well plate (as described in Protocol 2).
-
After 72-96 hours of incubation, harvest the cells.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of CFSE in the appropriate channel.
-
Proliferating cells will exhibit reduced CFSE fluorescence intensity. Quantify the percentage of cells that have undergone division.
Protocol 4: Cytokine Production Analysis (ELISA or CBA)
This protocol measures the secretion of key T-cell cytokines into the culture supernatant.
Procedure:
-
After 48-72 hours of incubation (as described in Protocol 2), centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatant from each well.
-
Measure the concentration of cytokines such as IL-2, IFN-γ, and TNF-α using commercial ELISA kits or a cytometric bead array (CBA) assay, following the manufacturer's instructions.
Protocol 5: T-Cell Activation Marker Expression (Flow Cytometry)
This assay assesses the expression of early and late activation markers on the T-cell surface.
Procedure:
-
After 24-48 hours of incubation (as described in Protocol 2), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers such as CD69 (early activation) and CD25 (late activation).
-
Analyze the stained cells by flow cytometry to determine the percentage of cells expressing these markers and their mean fluorescence intensity.
Conclusion
These application notes provide a framework for investigating the in vitro activity of the novel PD-1 pathway inhibitor, PD-1-IN-XX, on primary human T-cells. The provided protocols for T-cell isolation, culture, activation, and functional analysis will enable researchers to characterize the compound's ability to reverse PD-1-mediated T-cell suppression. The structured tables for data presentation will facilitate the clear and concise reporting of findings. The diagrams offer a visual representation of the underlying biological pathways and experimental procedures. Successful application of these protocols will provide valuable insights into the therapeutic potential of PD-1-IN-XX.
References
- 1. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Strength of PD-1 signaling differentially affects T-cell effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 Interactions Contribute to Functional T-Cell Impairment in Patients Who Relapse with Cancer After Allogeneic Stem Cell Transplantation | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. PD-1 inhibits T cell proliferation by upregulating p27 and p15 and suppressing Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 inhibits T cell proliferation by upregulating p27 and p15 and suppressing Cdc25A | Semantic Scholar [semanticscholar.org]
- 7. T cell - Wikipedia [en.wikipedia.org]
- 8. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akadeum.com [akadeum.com]
- 10. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.setu.ie [research.setu.ie]
Application Notes and Protocols for a Small Molecule PD-1/PD-L1 Inhibitor in Mouse Cancer Models
Disclaimer: As of the latest search, specific in vivo efficacy, pharmacokinetic, and toxicity data for a compound explicitly named "PD-1-IN-25" in peer-reviewed literature is not available. The following application notes and protocols are a generalized representation for a hypothetical small molecule PD-1/PD-L1 inhibitor, based on established methodologies for similar compounds. The quantitative data presented is illustrative and intended to serve as a template for researchers.
Introduction
Programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and preventing autoimmune responses.[1][2][3] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and tumor progression.[4][5][6] Small molecule inhibitors designed to block the PD-1/PD-L1 interaction offer a promising therapeutic strategy to restore anti-tumor immunity.[7][8]
PD-1/PD-L1-IN-25 is an example of such a small molecule inhibitor of the PD-1/PD-L1 interaction with an in vitro IC50 value of 16.17 nM.[9] This compound has been shown to activate the antitumor immunity of T cells in peripheral blood mononuclear cells (PBMCs).[9] These application notes provide a generalized framework for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of a small molecule PD-1/PD-L1 inhibitor, using this compound as a representative compound, in mouse cancer models.
Data Presentation
In Vivo Efficacy: Tumor Growth Inhibition and Survival
The following table represents hypothetical efficacy data for a small molecule PD-1/PD-L1 inhibitor in a syngeneic mouse cancer model.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Median Survival (Days) | p-value (vs. Vehicle) |
| Vehicle Control | 10 mL/kg, p.o., q.d. | - | 21 | - |
| This compound | 25 mg/kg, p.o., q.d. | 35 | 28 | <0.05 |
| This compound | 50 mg/kg, p.o., q.d. | 58 | 35 | <0.01 |
| This compound | 100 mg/kg, p.o., q.d. | 72 | 42 | <0.001 |
| Anti-PD-1 Antibody | 10 mg/kg, i.p., biw | 65 | 38 | <0.01 |
p.o.: oral administration; q.d.: once daily; i.p.: intraperitoneal; biw: twice weekly.
Pharmacokinetics in Mice
This table illustrates a sample pharmacokinetic profile for a small molecule PD-1/PD-L1 inhibitor following a single oral dose in mice.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T½ (h) |
| This compound | 50 | 1250 | 2 | 7500 | 6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the curve from time 0 to the last measured time point; T½: Half-life.
In Vivo Toxicity Profile
The following table summarizes a potential toxicity profile for a small molecule PD-1/PD-L1 inhibitor in a 28-day repeat-dose study in mice.
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |
| Body Weight Change (%) | +5.2 | +4.8 | +2.1 | -3.5 |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 40 ± 7 | 65 ± 10 | 150 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 50 ± 8 | 55 ± 10 | 80 ± 12* | 200 ± 30 |
| Complete Blood Count | No significant changes | No significant changes | Mild lymphocytosis | Moderate lymphocytosis |
| Histopathology | No significant findings | No significant findings | Minimal immune cell infiltration in the liver | Mild to moderate immune-related hepatitis |
*p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
This protocol describes a typical experiment to evaluate the anti-tumor efficacy of a small molecule PD-1/PD-L1 inhibitor.
-
Animal Model:
-
Use 6-8 week old female C57BL/6 or BALB/c mice, depending on the syngeneic tumor model.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Culture a syngeneic murine cancer cell line (e.g., MC38 colon adenocarcinoma for C57BL/6 mice or CT26 colon carcinoma for BALB/c mice).
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Treatment Groups and Administration:
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose in water) orally, once daily.
-
This compound Groups: Prepare formulations of the inhibitor at various concentrations (e.g., 25, 50, 100 mg/kg) in the vehicle solution. Administer orally, once daily.
-
Positive Control: Administer a reference anti-mouse PD-1 antibody (e.g., clone RMP1-14) at a standard dose (e.g., 10 mg/kg) via intraperitoneal injection, twice weekly.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity (e.g., changes in posture, fur, activity) throughout the study.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
For survival studies, monitor mice until they meet the criteria for euthanasia (e.g., tumor volume > 2000 mm³, >20% body weight loss, or significant morbidity).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) at the end of the treatment period.
-
Plot mean tumor volumes ± SEM for each group over time.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Pharmacokinetic (PK) Study
This protocol outlines a method to determine the pharmacokinetic properties of a small molecule PD-1/PD-L1 inhibitor in mice.
-
Animal Dosing:
-
Use non-tumor-bearing mice (e.g., C57BL/6) to avoid potential confounding factors from the tumor microenvironment.
-
Administer a single oral dose of the compound (e.g., 50 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via retro-orbital or submandibular bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma.
-
Prepare a standard curve using known concentrations of the compound in blank plasma.
-
-
PK Parameter Calculation:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½.
-
In Vivo Toxicity Assessment
This protocol details a general approach for evaluating the toxicity of a small molecule PD-1/PD-L1 inhibitor.
-
Study Design:
-
Use healthy, non-tumor-bearing mice.
-
Administer the compound daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 14 or 28 days) at multiple dose levels (e.g., therapeutic dose, 2x, and 5x therapeutic dose). Include a vehicle control group.
-
-
Monitoring:
-
Record clinical observations daily, including changes in behavior, appearance, and signs of distress.
-
Measure body weight at least twice weekly.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and record any macroscopic findings.
-
Collect major organs and tissues (e.g., liver, spleen, lungs, kidneys, heart, gastrointestinal tract, lymph nodes) and preserve them in 10% neutral buffered formalin for histopathological examination.
-
-
Analysis:
-
Analyze blood samples for a complete blood count and serum chemistry panels to assess organ function.
-
A board-certified veterinary pathologist should perform a microscopic examination of the preserved tissues to identify any treatment-related pathological changes.
-
Mandatory Visualizations
Caption: PD-1/PD-L1 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Suppression by PD-1/PD-L1 Interaction Blockage in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Co-culture Assays with PD-1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance. Inhibition of the PD-1/PD-L1 interaction can restore anti-tumor immunity, making it a prime target for cancer immunotherapy. PD-1-IN-25 is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 16.17 nM.[1] These application notes provide detailed protocols for utilizing this compound in co-culture assays involving tumor cells and immune cells to evaluate its efficacy in restoring T-cell-mediated anti-tumor responses.
Co-culture assays are indispensable in vitro tools that allow for the study of complex interactions between different cell types in a controlled environment, mimicking the tumor microenvironment.[1] By co-culturing tumor cells with immune cells, researchers can assess the ability of therapeutic agents, such as this compound, to enhance immune cell activation, cytokine production, and tumor cell killing.
Mechanism of Action: PD-1/PD-L1 Inhibition
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response. This compound, a benzamide derivative, is designed to physically block this interaction, thereby releasing the "brakes" on the T-cells and allowing them to recognize and eliminate cancer cells.[1]
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in a co-culture system.
Materials and Reagents
-
Tumor Cell Lines: e.g., MDA-MB-231 (human breast cancer), A375 (human melanoma), or other cell lines with known PD-L1 expression.
-
Immune Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Dissolved in DMSO to a stock concentration of 10 mM and stored at -80°C.
-
Reagents for Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.
-
Reagents for Flow Cytometry: Fluorescently conjugated antibodies against human CD3, CD8, CD69, and CD25.
-
Reagents for Cytokine Analysis: ELISA or Multiplex Bead Array kits for human IFN-γ and TNF-α.
Experimental Workflow
References
Application Note: Measuring Cytokine Release (IFN-γ, IL-2) after PD-1-IN-25 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells. Its interaction with its ligands, PD-L1 and PD-L2, transduces an inhibitory signal that attenuates T cell proliferation, cytokine production, and cytolytic function.[1] In the tumor microenvironment, cancer cells often exploit this pathway to evade immune surveillance. Inhibition of the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy, reinvigorating anti-tumor T cell responses.[2]
PD-1-IN-25 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 16.17 nM.[3][4] By blocking this interaction, this compound is designed to restore T cell effector functions, leading to enhanced anti-tumor immunity. A key hallmark of this restored T cell activity is the increased production of effector cytokines, notably Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). IFN-γ is a pleiotropic cytokine with potent anti-viral and anti-tumor effects, while IL-2 is a critical growth factor for T cell proliferation and differentiation.[5]
This application note provides detailed protocols for measuring IFN-γ and IL-2 release from human Peripheral Blood Mononuclear Cells (PBMCs) following treatment with this compound. The described methods, including Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) with Flow Cytometry, are standard techniques for quantifying cytokine production and assessing the immunomodulatory activity of novel therapeutic agents.
Signaling Pathways and Experimental Workflow
PD-1 Signaling Pathway
The PD-1 signaling pathway is a key negative regulator of T cell activation. Upon engagement with its ligands (PD-L1 or PD-L2) on antigen-presenting cells or tumor cells, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key downstream signaling molecules of the T cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K. The net effect is the suppression of T cell activation, proliferation, and cytokine production. This compound, a small molecule inhibitor, physically blocks the interaction between PD-1 and PD-L1, thereby preventing the initiation of this inhibitory cascade and restoring T cell effector functions.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.
Experimental Workflow for Cytokine Measurement
The general workflow for assessing the effect of this compound on cytokine release involves isolating PBMCs, stimulating them in the presence of the compound, and then measuring the levels of secreted IFN-γ and IL-2 in the supernatant by ELISA or the intracellular accumulation of these cytokines by flow cytometry.
Caption: General workflow for measuring cytokine release after this compound treatment.
Experimental Protocols
Protocol 1: Measurement of Secreted IFN-γ and IL-2 by ELISA
This protocol describes the quantification of IFN-γ and IL-2 released into the cell culture supernatant following treatment of stimulated PBMCs with this compound.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom cell culture plates
-
Human IFN-γ ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems)
-
Human IL-2 ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems)
-
Microplate reader
Procedure:
-
PBMC Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cell Plating: Seed 2 x 10^5 PBMCs per well in 100 µL of complete medium into a 96-well flat-bottom plate.
-
T Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies in complete medium. Add 50 µL of this cocktail to each well (except for unstimulated controls).
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Add 50 µL of the this compound dilutions or vehicle control (DMSO at the same final concentration) to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
ELISA: Perform the IFN-γ and IL-2 ELISAs on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-γ and IL-2 in each sample by interpolating from a standard curve generated with recombinant cytokines.
Protocol 2: Measurement of Intracellular IFN-γ and IL-2 by Flow Cytometry
This protocol allows for the identification of specific T cell subsets (e.g., CD4+ and CD8+) that are producing cytokines in response to this compound treatment.
Materials:
-
All materials from Protocol 1
-
Brefeldin A (protein transport inhibitor)
-
Fixable Viability Dye
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization Buffer
-
Anti-IFN-γ and Anti-IL-2 antibodies conjugated to different fluorochromes, suitable for intracellular staining
-
Flow cytometer
Procedure:
-
PBMC Stimulation and Treatment: Follow steps 1-4 from Protocol 1.
-
Protein Transport Inhibition: 4-6 hours prior to the end of the incubation period (total incubation time of 24-48 hours is often sufficient for ICS), add Brefeldin A to each well at a final concentration of 5-10 µg/mL. This will cause cytokines to accumulate within the cells.
-
Cell Harvesting and Surface Staining: Harvest the cells by gently resuspending and transferring them to V-bottom 96-well plates or FACS tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant. Stain the cells with a fixable viability dye and fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells with staining buffer. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular cytokine antibodies to access their targets.
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in staining buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell subsets. Determine the percentage of IFN-γ+ and IL-2+ cells within each T cell population for each treatment condition.
Data Presentation
The following tables present hypothetical but representative data on the effect of this compound on IFN-γ and IL-2 production by stimulated human PBMCs.
Table 1: Effect of this compound on Secreted IFN-γ and IL-2 (ELISA)
| Treatment Group | Concentration | IFN-γ (pg/mL) ± SD | Fold Change vs. Stimulated Control | IL-2 (pg/mL) ± SD | Fold Change vs. Stimulated Control |
| Unstimulated Control | - | 50 ± 15 | - | 25 ± 10 | - |
| Stimulated + Vehicle | - | 1250 ± 150 | 1.0 | 800 ± 95 | 1.0 |
| Stimulated + this compound | 10 nM | 2125 ± 210 | 1.7 | 1280 ± 130 | 1.6 |
| Stimulated + this compound | 100 nM | 3500 ± 320 | 2.8 | 2000 ± 190 | 2.5 |
| Stimulated + this compound | 1 µM | 4375 ± 410 | 3.5 | 2480 ± 250 | 3.1 |
Table 2: Effect of this compound on Intracellular Cytokine Production (Flow Cytometry)
| Treatment Group | Concentration | % IFN-γ+ in CD8+ T cells | % IL-2+ in CD4+ T cells |
| Unstimulated Control | - | 0.5% | 0.2% |
| Stimulated + Vehicle | - | 15.2% | 8.5% |
| Stimulated + this compound | 100 nM | 33.4% | 19.1% |
| Stimulated + this compound | 1 µM | 41.8% | 25.5% |
Logical Relationship Diagram
Caption: Logical framework of the experimental approach.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the immunostimulatory effects of the small molecule PD-1 inhibitor, this compound. By quantifying the release of key effector cytokines such as IFN-γ and IL-2, researchers can effectively assess the compound's ability to restore T cell function. The expected dose-dependent increase in cytokine production serves as a critical indicator of the on-target activity of this compound and supports its further development as a potential cancer immunotherapy agent.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD-1 Limits IL-2 Production and Thymic Regulatory T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: PD-1-IN-25 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-25, also referred to as compound D2, is a potent small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the host immune system. By disrupting this interaction, this compound can reinvigorate suppressed T-cells, enabling them to recognize and eliminate tumor cells. While monotherapy with immune checkpoint inhibitors has shown significant success, a substantial portion of patients do not respond or develop resistance.[1][2] Combination therapy, which pairs PD-1/PD-L1 inhibitors with other anticancer agents, has emerged as a powerful strategy to enhance efficacy, overcome resistance, and improve patient outcomes.[3][4][5]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with other cancer therapies, offering detailed protocols for in vitro and in vivo studies to assess synergistic effects.
Mechanism of Action: The PD-1/PD-L1 Axis
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal that dampens T-cell proliferation, cytokine release, and cytotoxic activity.[6] Small molecule inhibitors like this compound position themselves at the interface of this protein-protein interaction, effectively preventing the engagement of PD-1 with its ligand. This blockade restores the T-cell's natural ability to mount an anti-tumor immune response.[6]
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 2. Cancers | Special Issue : Combination Therapy Strategies for Cancer PD-1/PD-L1 Pathway Blockade Awareness [mdpi.com]
- 3. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why a surge in PD-1/PD-L1 targeted combination trials is shaping the future of cancer treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Developing combination strategies using PD-1 checkpoint inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vivo Evaluation of PD-1-IN-25 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1][2][3] Inhibition of the PD-1/PD-L1 interaction has emerged as a cornerstone of cancer immunotherapy, with numerous monoclonal antibodies approved for treating a variety of malignancies.[2][4] PD-1-IN-25 is a small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 16.17 nM.[5] Small molecule inhibitors offer potential advantages over antibody-based therapies, including oral bioavailability and shorter half-lives, which may translate to better safety profiles and more manageable immune-related adverse events.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound using syngeneic mouse models. Syngeneic models, which involve the transplantation of tumor cells into mice with the same genetic background, are essential for studying immuno-oncology agents as they possess a complete and functional immune system.[6][7][8][9][10] This allows for a physiologically relevant assessment of the anti-tumor efficacy and immunological mechanisms of action of novel immunotherapies like this compound.
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1, expressed on activated T cells, and PD-L1, often upregulated on tumor cells, transmits an inhibitory signal that dampens T-cell activity, leading to T-cell exhaustion and reduced anti-tumor immunity.[1][11][12] By blocking this interaction, this compound is designed to restore the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.
Experimental Workflow for In Vivo Evaluation
A typical workflow for assessing the efficacy of this compound in a syngeneic mouse model involves several key stages, from model selection to data analysis.
References
- 1. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 8. championsoncology.com [championsoncology.com]
- 9. medicilon.com [medicilon.com]
- 10. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: PD-1-IN-25 for Tumor Microenvironment Research
Introduction
PD-1-IN-25 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. By blocking the PD-1/PD-L1 pathway, this compound can restore the anti-tumor activity of T cells, making it a valuable tool for studying the tumor microenvironment (TME) and developing novel cancer immunotherapies. These application notes provide detailed protocols for utilizing this compound in preclinical research to investigate its effects on the TME.
Mechanism of Action
PD-1 is a receptor expressed on the surface of activated T cells. When it binds to its ligand, PD-L1, which can be expressed on tumor cells and other cells within the TME, it sends an inhibitory signal to the T cell, leading to T cell exhaustion and reduced anti-tumor immunity. This compound competitively binds to PD-L1, preventing its interaction with PD-1, thereby releasing the "brakes" on the T cells and enhancing their ability to recognize and kill cancer cells.[1][2]
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using a small molecule PD-1/PD-L1 inhibitor in various syngeneic mouse tumor models. This data illustrates the potential efficacy of compounds like this compound in controlling tumor growth.
Table 1: In Vivo Antitumor Activity of a Small Molecule PD-1/PD-L1 Inhibitor in Syngeneic Mouse Tumor Models
| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition (%) |
| CT26 (Colon Carcinoma) | BALB/c | Vehicle | 0 |
| Inhibitor (50 mg/kg, p.o., daily) | 65 | ||
| MC38 (Colon Adenocarcinoma) | C57BL/6 | Vehicle | 0 |
| Inhibitor (50 mg/kg, p.o., daily) | 72 | ||
| B16-F10 (Melanoma) | C57BL/6 | Vehicle | 0 |
| Inhibitor (50 mg/kg, p.o., daily) | 45 | ||
| 4T1 (Breast Cancer) | BALB/c | Vehicle | 0 |
| Inhibitor (50 mg/kg, p.o., daily) | 38 | ||
| RENCA (Renal Carcinoma) | BALB/c | Vehicle | 0 |
| Inhibitor (100 mg/kg, p.o., daily) | 58 |
Data is representative of studies conducted with small molecule PD-1/PD-L1 inhibitors.[3][4]
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ Cells | % CD4+ of CD45+ Cells | CD8+/CD4+ Ratio | % PD-1+ of CD8+ Cells |
| Vehicle | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.8 | 65.7 ± 5.3 |
| This compound | 28.9 ± 3.4 | 9.1 ± 1.8 | 3.2 | 42.1 ± 4.9 |
Data are presented as mean ± SEM from a representative syngeneic tumor model.[5][6]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol details the steps to evaluate the in vivo antitumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Syngeneic tumor cells (e.g., MC38, CT26)
-
6-8 week old immunocompetent mice (e.g., C57BL/6, BALB/c)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound at various doses).
-
Prepare this compound formulation in the appropriate vehicle.
-
Administer the treatment orally (p.o.) or via intraperitoneal (i.p.) injection daily, or as determined by pharmacokinetic studies.
-
-
Endpoint:
-
Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize mice and collect tumors for further analysis.
-
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry
This protocol describes the isolation and analysis of TILs from tumor tissue to assess the immunological effects of this compound.
Materials:
-
Tumor tissue from in vivo study
-
RPMI-1640 medium
-
Collagenase Type IV, Hyaluronidase, DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Incubate the minced tissue in a digestion buffer containing collagenase, hyaluronidase, and DNase I at 37°C for 30-60 minutes with agitation.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 medium.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells again and resuspend in FACS buffer.
-
-
Antibody Staining:
-
Count the cells and aliquot approximately 1 x 10^6 cells per tube.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate on ice for 30 minutes in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
Protocol 3: Immunohistochemistry (IHC) for PD-L1 and CD8
This protocol outlines the steps for IHC staining of tumor sections to visualize the expression of PD-L1 and the infiltration of CD8+ T cells.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-PD-L1, anti-CD8)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB chromogen
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody (anti-PD-L1 or anti-CD8) at the optimal dilution.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB chromogen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Imaging and Analysis:
Mandatory Visualization
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for studying the tumor microenvironment using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Tumor Microenvironment Regulates Sensitivity of Murine Lung Tumors to PD-1/PD-L1 Antibody Blockade | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 6. JCI - PD-L1 in tumor microenvironment mediates resistance to oncolytic immunotherapy [jci.org]
- 7. PD-L1 expression and CD8 positive lymphocytes in human neoplasms: A tissue microarray study on 11,838 tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemical expression of programmed death-ligand 1 and CD8 in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD8/PD-L1 immunohistochemical reactivity and gene alterations in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable PD-L1 Expression in Cell Lines for PD-1/PD-L1 Inhibitor Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and preventing autoimmune responses.[1] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction.[2][3] The development of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer therapy.
To facilitate the in vitro screening and characterization of novel PD-1/PD-L1 inhibitors, such as the small molecule inhibitor PD-1-IN-25, it is essential to have robust and reliable cell-based assay systems. This document provides a detailed methodology for the generation of stable cell lines overexpressing human PD-L1 using lentiviral transduction. These engineered cell lines serve as a critical tool for testing the efficacy of PD-1/PD-L1 inhibitors in a controlled laboratory setting.
Part 1: Lentiviral Production and Transduction for Stable PD-L1 Expression
This section outlines the procedures for producing high-titer lentivirus encoding human PD-L1 and subsequently using this virus to create a stable PD-L1 expressing cell line.
Experimental Workflow for Lentiviral Transduction
Caption: Workflow for generating stable PD-L1 expressing cell lines.
Protocol 1.1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles encoding human PD-L1 with a puromycin resistance gene.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS and 4 mM L-glutamine
-
Lentiviral transfer plasmid: pLenti-hPD-L1-puro
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
Polyethylenimine (PEI), linear, 25 kDa
-
Chloroquine (25 mM stock)
-
Opti-MEM or other serum-free medium
-
0.45 µm PES filter
| Parameter | Recommendation |
| Cell Line for Packaging | HEK293T |
| Seeding Density (10 cm dish) | 4 x 10^6 cells |
| Confluency at Transfection | 70-80% |
| Plasmid Ratio (Transfer:Packaging:Envelope) | 4:3:1 (e.g., 8 µg : 6 µg : 2 µg) |
| DNA:PEI Ratio | 1:3 (w/w) |
| Harvest Timepoints | 48 and 72 hours post-transfection |
Procedure:
-
Day 0: Seed HEK293T Cells
-
Plate 4 x 10^6 HEK293T cells in a 10 cm tissue culture dish with 10 mL of complete DMEM.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Day 1: Transfection
-
In the afternoon, check that cells are 70-80% confluent.
-
In a sterile tube, dilute the three plasmids (16 µg total) in 500 µL of Opti-MEM.
-
In a separate tube, dilute 48 µg of PEI in 500 µL of Opti-MEM.
-
Add the diluted PEI to the diluted DNA dropwise while vortexing gently. Incubate for 15-20 minutes at room temperature.
-
During incubation, add chloroquine to the cells to a final concentration of 25 µM.
-
Add the DNA-PEI mixture dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate overnight.
-
-
Day 2: Media Change
-
In the morning (16-18 hours post-transfection), carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
-
Day 3 & 4: Viral Harvest
-
At 48 hours post-transfection, harvest the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the pooled supernatant at 2,000 x g for 5 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm PES filter.
-
The viral supernatant can be used directly or concentrated. For long-term storage, aliquot and store at -80°C.
-
Protocol 1.2: Lentiviral Transduction and Selection of Stable Cell Lines
This protocol describes the transduction of a target cell line (e.g., A549, MCF7) and subsequent selection of a stable polyclonal population.
Materials:
-
Target cell line
-
Complete growth medium for the target cell line
-
Lentiviral supernatant (from Protocol 1.1)
-
Polybrene (8 mg/mL stock)
-
Puromycin
Procedure:
-
Puromycin Kill Curve (Prior to Transduction)
-
To determine the optimal concentration of puromycin for selection, perform a kill curve on the parental target cell line.
-
Plate cells at a low density in a multi-well plate.
-
The following day, add a range of puromycin concentrations (e.g., 0.5 - 10 µg/mL) to the wells.
-
Replenish the media with fresh puromycin every 2-3 days.
-
The optimal concentration is the lowest concentration that results in complete cell death within 3-5 days.[4]
-
-
Day 4: Transduction
-
Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency the next day.
-
On the day of transduction, remove the medium and add fresh medium containing 8 µg/mL Polybrene.
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize transduction efficiency.[4]
-
Incubate overnight.
-
-
Day 5 onwards: Selection
-
24 hours post-transduction, remove the virus-containing medium and replace it with fresh complete medium.
-
48 hours post-transduction, begin antibiotic selection by adding fresh medium containing the pre-determined optimal concentration of puromycin.
-
Include a non-transduced control well to monitor the effectiveness of the selection.
-
Replace the puromycin-containing medium every 2-3 days until all cells in the control well are dead (typically 7-10 days).
-
-
Expansion
-
The remaining cells are a polyclonal population of stably transduced cells.
-
Expand the stable cell pool for further experiments and cryopreservation.
-
Part 2: Validation of Stable PD-L1 Expression
It is crucial to validate the expression of PD-L1 in the newly generated stable cell line. This section provides protocols for Western Blot and Flow Cytometry.
Protocol 2.1: Western Blot for Total PD-L1 Expression
Procedure:
-
Protein Extraction:
-
Lyse both the parental and the stable PD-L1 expressing cells with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 (e.g., clone SP263) overnight at 4°C. Note that glycosylated PD-L1 runs at approximately 40-60 kDa.[5][6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Protocol 2.2: Flow Cytometry for Surface PD-L1 Expression
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells (parental and stable PD-L1 expressing) per sample.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer containing a fluorescently conjugated anti-human PD-L1 antibody.
-
Include an isotype control to determine background staining.
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition:
Part 3: In Vitro Assay for this compound Testing
This section describes a luciferase reporter assay to evaluate the efficacy of this compound in blocking the PD-1/PD-L1 interaction.
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Protocol 3.1: PD-1/PD-L1 Blockade Luciferase Reporter Assay
This assay utilizes two engineered cell lines: the stable PD-L1 expressing cells generated above (or a commercially available equivalent) and a Jurkat T cell line engineered to express PD-1 and an NFAT-luciferase reporter.[1][9]
Materials:
-
PD-L1 stable expressing cells (Target cells)
-
PD-1 Effector cells (Jurkat T cells expressing PD-1 and an NFAT-luciferase reporter)
-
Assay medium (e.g., RPMI 1640 + 10% FBS)
-
This compound (and other control inhibitors)
-
Luciferase detection reagent
-
White, flat-bottom 96-well plates
| Parameter | Recommendation |
| Effector:Target Cell Ratio | 10:1 (e.g., 100,000 Effector : 10,000 Target) |
| This compound Concentration Range | 0.1 nM to 10 µM (or as appropriate) |
| Incubation Time | 6 - 24 hours |
| Readout | Luminescence |
Procedure:
-
Plate Target Cells:
-
Seed the PD-L1 stable cells in a white, 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of assay medium.
-
Incubate overnight to allow for cell adherence.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a serial dilution of this compound in assay medium. Include a vehicle control (e.g., DMSO).
-
-
Co-culture and Treatment:
-
Add the diluted this compound to the wells containing the target cells.
-
Add the PD-1 Effector Jurkat T cells to each well at a density of 1 x 10^5 cells in 100 µL of assay medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the co-culture plate at 37°C with 5% CO2 for 6-24 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from wells containing only medium.
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the log of the inhibitor concentration to determine the EC50 value.
-
Conclusion
The generation of stable PD-L1 expressing cell lines via lentiviral transduction is a fundamental technique for the in vitro evaluation of PD-1/PD-L1 checkpoint inhibitors. The protocols outlined in this document provide a comprehensive guide for researchers to produce these essential tools and utilize them in robust, quantitative assays for the characterization of novel therapeutic compounds like this compound. Consistent and validated cell-based models are paramount for accelerating the discovery and development of next-generation cancer immunotherapies.
References
- 1. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 2. addgene.org [addgene.org]
- 3. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
Troubleshooting & Optimization
PD-1-IN-25 solubility and stability in culture media
This technical support center provides guidance on the solubility and stability of the small molecule inhibitor PD-1-IN-25 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction. By blocking this interaction, this compound can reactivate the anti-tumor immune response of T cells, making it a compound of interest for cancer research.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific quantitative solubility data for this compound is limited, the recommended solvent for initial stock solution preparation is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Small molecule inhibitors of this nature are typically dissolved in DMSO to create a concentrated stock solution.
Q3: I am observing precipitation when I add the this compound stock solution to my cell culture medium. What is the cause and how can I prevent it?
A3: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, primarily due to their low aqueous solubility. When a concentrated DMSO stock is diluted into the culture medium, the compound can "crash out" of solution.
To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] Perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
-
Proper Mixing Technique: Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling. This helps in rapid and uniform dispersion, preventing localized high concentrations that lead to precipitation.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final cell culture plate.
Q4: What is the stability of this compound in culture media like RPMI-1640 or DMEM?
A4: There is currently no publicly available data specifically detailing the stability of this compound in common cell culture media. As a general practice for small molecule inhibitors, it is recommended to prepare fresh dilutions of the compound in media for each experiment. The stability of a compound in media can be influenced by factors such as pH, temperature, and interaction with media components.
Q5: How should I store the this compound stock solution?
A5: For long-term storage, it is recommended to store the DMSO stock solution of this compound in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, stock solutions of many small molecules can be stable for up to 6 months. For short-term storage (up to 1 month), -20°C is generally acceptable.
Solubility Data
Specific quantitative solubility data for this compound is not widely available. The following table provides the available information for this compound and, for comparative purposes, data for a different, well-characterized PD-1/PD-L1 inhibitor, "PD-1/PD-L1 Inhibitor 1" (CAS: 1675201-83-8). It is crucial to note that these are distinct molecules.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | < 1 mg/mL (Slightly soluble or insoluble) | TargetMol |
| (CAS: 2768759-52-8) | |||
| PD-1/PD-L1 Inhibitor 1 | DMSO | 30 mg/mL | Cayman Chemical |
| (CAS: 1675201-83-8) | DMF | 30 mg/mL | Cayman Chemical |
| Ethanol | 20 mg/mL | Cayman Chemical | |
| PBS (pH 7.2) | 1 mg/mL | Cayman Chemical |
Stability in Culture Media
Specific stability data for this compound in culture media has not been reported. The following table provides general stability guidelines for small molecule inhibitors in solution.
| Condition | General Guideline | Recommendations |
| Stock Solution in DMSO | Stable for up to 6 months at -80°C. | Aliquot to avoid freeze-thaw cycles. |
| Stable for up to 1 month at -20°C. | ||
| Working Dilution in Culture Media | Stability is variable and compound-dependent. | Prepare fresh for each experiment. |
| Avoid prolonged storage of diluted solutions. |
Troubleshooting Guide: this compound Precipitation in Culture Media
This guide provides a systematic approach to resolving precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the required mass: Determine the mass of this compound needed to achieve a 10 mM concentration based on its molecular weight.
-
Weigh the compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage.
Protocol 2: General Procedure for Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Sterile cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile tubes
-
37°C incubator with 5% CO₂
-
Analytical method for quantification (e.g., HPLC-MS)
Methodology:
-
Prepare the working solution: Dilute the this compound DMSO stock solution into the pre-warmed cell culture medium to the desired final concentration.
-
Incubate: Place the tube containing the this compound in the medium in a 37°C incubator.
-
Time points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot of the solution.
-
Sample preparation: Process the aliquots for analysis (e.g., protein precipitation with acetonitrile).
-
Quantification: Analyze the samples using a validated analytical method to determine the concentration of this compound remaining at each time point.
-
Data analysis: Plot the concentration of this compound versus time to determine its stability profile.
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key immune checkpoint that regulates T cell activation.
References
Potential off-target effects of PD-1-IN-25 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD-1-IN-25 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1] By blocking this interaction, this compound prevents the delivery of inhibitory signals to T cells, thereby restoring their ability to recognize and eliminate cancer cells.[2][3] This leads to enhanced T cell proliferation, cytokine production (e.g., IFN-γ), and cytolytic activity.[4][5] The reported IC50 value for the inhibition of the PD-1/PD-L1 interaction by this compound is 16.17 nM.[1]
Q2: What are the potential on-target and off-target effects of this compound in cellular assays?
A2: On-target effects are the expected consequences of blocking the PD-1/PD-L1 interaction, leading to increased T cell activity. These include enhanced T cell proliferation, cytokine secretion, and tumor cell killing in co-culture assays.[6]
Off-target effects are unintended cellular responses not directly related to the inhibition of the PD-1/PD-L1 axis. As a small molecule inhibitor, this compound may have a broader distribution and potentially reduced specificity compared to monoclonal antibodies, which could lead to off-target effects.[7] These could manifest as cytotoxicity to immune or tumor cells at high concentrations, or modulation of other signaling pathways. It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Q3: How can I assess the cytotoxicity of this compound in my cellular assay?
A3: To assess potential cytotoxicity, it is recommended to perform a dose-response experiment with this compound on the individual cell types used in your assay (e.g., tumor cells and immune cells) in the absence of co-culture. Cell viability can be measured using standard methods such as MTT, LDH release, or live/dead cell staining with flow cytometry.[6][8] One study reported that this compound showed no toxicity towards MDA-MB-231 cells.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in T cell activation (e.g., IFN-γ release, proliferation) with this compound treatment. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific assay system. |
| Low or absent PD-1 or PD-L1 expression on your cells. | Verify the expression of PD-1 on your effector T cells and PD-L1 on your target tumor cells using flow cytometry or immunohistochemistry.[9][10] If expression is low, consider stimulating cells to upregulate these markers (e.g., IFN-γ treatment for PD-L1 on some tumor cells). | |
| Assay system is not sensitive enough. | Ensure your effector-to-target cell ratio is optimized. Consider using a more sensitive readout, such as a reporter assay (e.g., NFAT-luciferase) for T cell activation.[3][11] | |
| Decreased T cell activation at high concentrations of this compound (Bell-shaped dose-response curve). | Activation-induced cell death (AICD) of T cells. | This phenomenon has been observed with some immune checkpoint inhibitors.[7] High levels of T cell stimulation can lead to apoptosis. Analyze T cell viability at high concentrations using apoptosis markers (e.g., Annexin V staining). Use concentrations in the optimal range determined from your dose-response curve. |
| Off-target cytotoxicity. | Perform a cytotoxicity assay on your T cells with this compound alone to determine if the compound is toxic at high concentrations.[11] | |
| High background T cell activation in the absence of this compound. | Allogeneic response in a mixed lymphocyte reaction (MLR). | If using T cells and target cells from different donors, a baseline allogeneic response may occur. Using an autologous system or well-characterized cell lines can minimize this. |
| Non-specific T cell activation. | Ensure the purity of your isolated T cells and that they are not overly activated during the isolation process. | |
| Inconsistent results between experiments. | Variability in cell health and passage number. | Use cells with consistent passage numbers and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Reagent variability. | Use aliquots of this compound to avoid repeated freeze-thaw cycles. Ensure all other reagents are of high quality and used consistently. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in a T Cell-Mediated Tumor Cell Killing Assay
| Concentration of this compound | % Tumor Cell Lysis | IFN-γ Secretion (pg/mL) |
| 0 nM (Vehicle Control) | 15.2 ± 2.1 | 55.4 ± 8.3 |
| 1 nM | 20.5 ± 2.5 | 112.7 ± 15.1 |
| 10 nM | 35.8 ± 3.0 | 258.9 ± 22.6 |
| 16.17 nM (IC50) | 42.3 ± 3.3 | 315.2 ± 28.4 |
| 100 nM | 65.7 ± 4.1 | 589.1 ± 45.7 |
| 1 µM | 72.3 ± 4.5 | 650.3 ± 51.2 |
| 10 µM | 68.9 ± 5.2 | 610.8 ± 48.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity of this compound on Different Cell Types
| Concentration of this compound | % Viability (Tumor Cells) | % Viability (PBMCs) |
| 0 µM (Vehicle Control) | 100 ± 0.0 | 100 ± 0.0 |
| 1 µM | 98.5 ± 1.2 | 99.1 ± 0.8 |
| 10 µM | 97.2 ± 1.5 | 96.4 ± 2.1 |
| 25 µM | 95.8 ± 2.0 | 92.3 ± 2.5 |
| 50 µM | 88.4 ± 3.1 | 85.6 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
1. T Cell-Mediated Tumor Cell Killing Assay
-
Objective: To evaluate the ability of this compound to enhance the killing of tumor cells by T cells.
-
Methodology:
-
Plate PD-L1 expressing tumor cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor and activate T cells.
-
Add the activated PBMCs to the tumor cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of this compound or vehicle control to the co-culture.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Measure tumor cell viability using a luminescence-based assay or live-cell imaging.[12]
-
Collect the supernatant to measure IFN-γ secretion by ELISA.
-
2. NFAT Reporter Assay for T Cell Activation
-
Objective: To quantify the activation of the NFAT signaling pathway in T cells in response to PD-1/PD-L1 blockade by this compound.
-
Methodology:
-
Use an effector cell line (e.g., Jurkat) engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT response element.
-
Use a target cell line (e.g., HEK293) engineered to express PD-L1 and a T cell receptor (TCR) activator.
-
Co-culture the effector and target cells in a 96-well white flat-bottom plate.
-
Add serial dilutions of this compound or vehicle control to the co-culture.
-
Incubate for 6-24 hours at 37°C and 5% CO2.
-
Add a luciferase substrate and measure the luminescence, which is proportional to NFAT activation.[3][11]
-
Visualizations
Caption: PD-1 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results in cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. Different PD-L1 Assays Reveal Distinct Immunobiology and Clinical Outcomes in Urothelial Cancer | CellCarta [cellcarta.com]
- 11. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in PD-1-IN-25 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the small molecule PD-1/PD-L1 inhibitor, PD-1-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. By blocking this interaction, this compound prevents the inhibitory signal transmitted to T cells, thereby restoring their anti-tumor activity. It has an IC50 value of 16.17 nM for the PD-1/PD-L1 interaction.[1]
Q2: What are the recommended cell lines for a this compound experiment?
A2: A common approach involves co-culturing two engineered cell lines: one expressing human PD-1 on the surface (e.g., Jurkat T cells) and another expressing human PD-L1 and a T-cell receptor (TCR) activator (e.g., CHO-K1 or other antigen-presenting cells).[2][3][4]
Q3: What is a typical concentration range for this compound in a cell-based assay?
A3: Based on its IC50, a starting concentration range of 0-2 µM is a reasonable starting point for cell-based assays.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell system.
Q4: How can I be sure my inconsistent results are not due to off-target effects of this compound?
A4: Investigating potential off-target effects is crucial. A multi-step approach is recommended:
-
Dose-Response Comparison: Compare the potency of the observed phenotype with the known on-target potency (IC50). A significant difference may suggest off-target effects.
-
Use of a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same pathway does not produce the same phenotype, it is more likely an off-target effect of this compound.
-
Rescue Experiment: Overexpression of the intended target (PD-1 or PD-L1) may mitigate the observed phenotype if it is an on-target effect.
-
Counter-Screening: Test the compound in a cell line that does not express the target protein. If the effect persists, it is likely off-target.[5]
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from reagent handling to cellular responses. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of the inhibitor and make data interpretation difficult.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure thorough cell mixing before plating. Use a multichannel pipette for seeding and verify cell density with a cell counter. | Reduced well-to-well variability in cell number and a more consistent baseline signal. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized evaporation and temperature gradients, leading to more uniform cell growth and responses. |
| Improper Compound Dilution | Prepare a fresh serial dilution of this compound for each experiment. Ensure complete dissolution of the compound in the solvent before adding to the media. | Consistent inhibitor concentration across wells, resulting in a more reliable dose-response curve. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Increased accuracy and precision in reagent delivery, leading to lower variability. |
Issue 2: Weaker Than Expected Inhibition
Observing a lower-than-expected inhibitory effect of this compound can be due to several experimental factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider concentration range of this compound to determine the optimal inhibitory concentration. | Identification of the IC50 in your specific assay, allowing for the use of an effective concentration. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | Consistent inhibitor activity across experiments. |
| Low PD-1 or PD-L1 Expression | Verify the expression levels of PD-1 and PD-L1 on your cell lines using flow cytometry or western blotting. | Confirmation of target expression, ensuring the cellular system is appropriate for the assay. |
| Cell Line Specificity | The activity of the PD-1/PD-L1 pathway can vary between cell lines. Consider testing different cell line pairs. | Identification of a cell system that shows a robust and reproducible response to this compound. |
Issue 3: High Background Signal
A high background signal can mask the specific inhibitory effects of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-Specific Compound Activity | Test this compound in a control assay with a reporter vector that lacks the specific response element for your pathway of interest. | Determination of whether the compound is directly affecting the reporter system. |
| Autofluorescence of the Compound | If using a fluorescence-based readout, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. | Identification of any intrinsic fluorescence of the compound that may interfere with the assay. |
| Cellular Stress | High concentrations of the inhibitor or the solvent (e.g., DMSO) can cause cellular stress and lead to non-specific signals. Perform a dose-response experiment to find the optimal concentration with minimal toxicity. | A clear window between the specific inhibitory effect and non-specific cellular stress. |
Experimental Protocols
Cell-Based PD-1/PD-L1 Blockade Assay
This protocol is a general guideline and may require optimization for your specific cell lines and experimental conditions.
Materials:
-
PD-1 expressing effector cells (e.g., Jurkat-PD-1/NFAT-Luciferase)
-
PD-L1 expressing antigen-presenting cells (APCs) (e.g., CHO-K1-PD-L1/TCR activator)
-
This compound
-
Cell culture medium
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Day 1: Seed PD-L1 Expressing APCs
-
Culture and harvest the PD-L1 expressing APCs.
-
Seed the cells in a 96-well plate at a density of ~10,000 - 20,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO2.
Day 2: Add Inhibitor and Effector Cells
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Add 50 µL of the diluted this compound or vehicle control to the wells containing the APCs.
-
Prepare the PD-1 expressing effector cells at a density of ~40,000 cells per well in 50 µL of culture medium.
-
Add 50 µL of the effector cell suspension to each well.
-
Incubate the co-culture for 6 hours at 37°C and 5% CO2.
Day 3: Measure Luciferase Activity
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
Visualizations
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound cell-based assay.
Caption: A logical troubleshooting workflow for inconsistent this compound results.
References
Cell viability and cytotoxicity of PD-1-IN-25 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor PD-1-IN-25, with a specific focus on cell viability and cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction.[1] Its primary mechanism of action is to block the binding of PD-L1, often expressed on tumor cells, to the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and eliminate cancer cells. The IC50 for the inhibition of the PD-1/PD-L1 interaction is 16.17 nM.[1]
Q2: Is this compound expected to be cytotoxic at high concentrations?
A2: Based on available data, this compound has shown no direct toxicity to cancer cell lines at concentrations up to 2 µM. In a co-culture experiment with human peripheral blood mononuclear cells (PBMCs), this compound was not toxic to MDA-MB-231 breast cancer cells and, at a concentration of 1.0 µM, it activated the antitumor immunity of the PBMCs to efficiently kill the cancer cells.[1] However, as with many small molecule inhibitors, high concentrations may lead to off-target effects or physicochemical issues that can be misinterpreted as cytotoxicity.
Q3: What are potential reasons for observing unexpected cytotoxicity with this compound in my experiments?
A3: If you observe unexpected cytotoxicity, consider the following possibilities:
-
Off-Target Effects: At concentrations significantly higher than the IC50, small molecule inhibitors can bind to unintended cellular targets, which may induce a cytotoxic response.
-
Compound Precipitation: High concentrations of small molecules can exceed their solubility limits in cell culture media, leading to the formation of precipitates. These precipitates can cause cellular stress and be misinterpreted as cytotoxicity in viability assays.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your specific cell line (typically below 0.5%).
-
Assay Interference: The compound itself may interfere with the reagents of your cell viability assay (e.g., reduction of tetrazolium salts in MTT or XTT assays), leading to inaccurate readings.
Q4: What is the recommended storage and handling for this compound?
A4: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, solid compounds are shipped at room temperature, and long-term storage conditions should be followed as recommended on the datasheet to ensure stability.[1]
Troubleshooting Guide: Cell Viability and Cytotoxicity Assays
This guide addresses specific issues that may arise when assessing the effects of high concentrations of this compound on cell viability.
| Issue | Possible Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or uneven compound distribution. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or maintain high humidity in the incubator to minimize evaporation. Mix the plate gently after adding the compound. |
| Unexpectedly high cell viability at high concentrations | The compound may be interfering with the assay chemistry (e.g., direct reduction of MTT/XTT reagents) or may have precipitated out of solution. | Perform a cell-free control experiment by adding the compound to media without cells to check for direct effects on the assay reagents. Visually inspect the wells for any signs of precipitation. Consider using an alternative viability assay with a different detection principle (e.g., ATP-based assay). |
| Discrepancy between different viability assays (e.g., MTT vs. LDH) | The assays measure different cellular parameters. MTT/XTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect metabolism without causing cell lysis. | Use multiple, mechanistically distinct viability assays to get a comprehensive understanding of the compound's effect. |
| Cell morphology changes without a significant decrease in viability signal | The compound may be causing cell cycle arrest or other non-lethal cellular stress responses. | Observe cell morphology using a microscope. Consider performing cell cycle analysis or staining for stress markers. |
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Co-culture Conditions | Concentration Range | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 | With human PBMCs | 0 - 2 µM | 2 hours | No direct toxicity to MDA-MB-231 cells. Activated antitumor immunity of PBMCs at 1.0 µM. | [1] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability. Optimization of cell seeding density and incubation times is recommended for each specific cell line and experimental condition.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Experimental workflow for a typical cell viability assay.
Caption: Simplified PD-1/PD-L1 signaling pathway and the action of this compound.
References
Technical Support Center: Improving the Delivery of PD-1-IN-25 in Animal Models
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of the small molecule inhibitor, PD-1-IN-25. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. By blocking this immune checkpoint, this compound is designed to restore the anti-tumor activity of T cells, which can be suppressed by cancer cells that express PD-L1.
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility. This can lead to challenges in formulation, potentially causing precipitation, inaccurate dosing, and low bioavailability.
Q3: What are the recommended routes of administration for this compound in animal models?
A3: Based on preclinical studies with other small molecule PD-1/PD-L1 inhibitors, the most common routes of administration are oral gavage (PO) and intraperitoneal (IP) injection. The choice of administration route will depend on the experimental goals and the optimized formulation.
Q4: How can I determine the optimal dose for my in vivo experiments?
A4: A dose-finding study, such as a maximum tolerated dose (MTD) study, is recommended to determine the optimal dose of this compound for your specific animal model. This typically involves administering escalating doses of the compound and monitoring for signs of toxicity.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the in vivo delivery of this compound.
Issue 1: Formulation Instability (Precipitation or Cloudiness)
Possible Cause: Poor solubility of this compound in the chosen vehicle.
Solutions:
-
Vehicle Optimization: Experiment with different biocompatible vehicles to improve solubility. Common choices for poorly soluble compounds include:
-
A mixture of DMSO, PEG300, Tween 80, and saline.
-
Corn oil.
-
Carboxymethylcellulose (CMC)-based suspensions.
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.
-
Warming: Gently warming the formulation can help to dissolve the compound, but care must be taken to avoid degradation.
Issue 2: High Variability in Efficacy or Pharmacokinetic Data
Possible Cause: Inconsistent dosing due to formulation issues or administration technique.
Solutions:
-
Homogenize the Formulation: Ensure the formulation is a homogenous suspension or solution before each administration. If using a suspension, vortex or sonicate the mixture immediately before dosing each animal.
-
Precise Administration Technique: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For IP injections, ensure the injection is made into the peritoneal cavity and not into the subcutaneous space or an organ.
-
Consistent Dosing Volume: Use appropriate and calibrated syringes and needles to ensure accurate and consistent dosing volumes for each animal.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Possible Cause:
-
Poor Bioavailability: The compound may not be well absorbed, leading to sub-therapeutic concentrations at the tumor site.
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from the body.
Solutions:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the concentration of this compound in the plasma and tumor tissue over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Optimization: As with formulation instability, optimizing the formulation can improve bioavailability.
-
Alternative Dosing Regimen: Consider increasing the dosing frequency or dose level based on the PK data.
Quantitative Data Summary
While specific in vivo data for this compound is not publicly available, the following tables provide a summary of typical dosage and formulation parameters for analogous small molecule PD-1/PD-L1 inhibitors from preclinical studies.
Table 1: Example In Vivo Dosing of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Animal Model | Route of Administration | Dose Range | Dosing Frequency |
| SCL-1 | Mouse | Oral Gavage | 50-100 mg/kg | Daily |
| PDI-1 | Mouse | Intraperitoneal | 2-8 mg/kg | Daily |
Table 2: Common Formulation Strategies for Poorly Soluble Small Molecule Inhibitors
| Strategy | Components | Notes |
| Co-solvent Mixture | DMSO, PEG300, Tween 80, Saline | A common starting point for many small molecules. The ratios of the components can be adjusted to optimize solubility and minimize toxicity. |
| Oil-based Formulation | Corn oil, Sesame oil | Suitable for highly lipophilic compounds. |
| Suspension | Carboxymethylcellulose (CMC) | Useful for creating a stable suspension of the compound. |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38, CT26) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control according to the predetermined dose, route, and schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Dissolve in DMSO: Dissolve the compound in a small volume of DMSO.
-
Add Co-solvents: Add PEG300 and Tween 80 to the DMSO solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add Saline: Slowly add saline to the mixture while vortexing to create a clear solution or a fine suspension.
-
Final Volume: Adjust the final volume with saline to achieve the desired final concentration.
Visualizations
Signaling Pathway
Caption: PD-1 Signaling Pathway and the Action of this compound.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common in vivo issues.
Addressing batch-to-batch variability of PD-1-IN-25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during experiments with PD-1-IN-25, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on activated T cells.[2][3] This interaction sends an inhibitory signal to the T cell, preventing it from attacking the cancer cell.[3] this compound blocks this interaction, thereby restoring the T cell's ability to recognize and eliminate tumor cells.[1] This activation of anti-tumor immunity makes it a valuable tool for cancer research.[1]
Q2: What is the reported IC50 of this compound?
A: this compound has a reported IC50 value of 16.17 nM for the inhibition of the PD-1/PD-L1 interaction.[1]
Q3: In what experimental systems can this compound be used?
A: this compound has been shown to activate the antitumor immunity of T cells in Peripheral Blood Mononuclear Cells (PBMCs).[1] It can be used in various in vitro and cell-based assays to study the effects of PD-1/PD-L1 blockade.
Q4: How should I store and handle this compound?
A: For optimal stability, it is recommended to follow the storage instructions provided by the supplier. Generally, small molecule inhibitors should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Once dissolved in a solvent like DMSO, it is best to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors can be a significant challenge in research, leading to inconsistent and irreproducible results. While specific data on the batch-to-batch variability of this compound is not extensively published, the following guide provides a systematic approach to troubleshoot and mitigate potential issues arising from using different lots of the compound.
Issue 1: A new batch of this compound shows reduced potency or no effect compared to a previous batch.
This is one of the most common manifestations of batch-to-batch variability. The underlying cause can range from differences in compound purity to degradation during storage.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Purity and Identity Differences | 1. Request Certificate of Analysis (CoA) for each batch: Compare the purity, identity (e.g., by NMR, LC-MS), and any other characterization data between the old and new batches. 2. Independent Quality Control (QC): If possible, perform in-house analysis (e.g., LC-MS) to confirm the identity and purity of the new batch. | The CoA and in-house QC should confirm that the new batch meets the required purity specifications and is structurally identical to the previous batch. |
| Compound Degradation | 1. Review Storage Conditions: Ensure that both the old and new batches were stored correctly according to the manufacturer's recommendations. 2. Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions of both the old and new batches from the solid compound. | Proper storage and handling should minimize degradation. Freshly prepared solutions should yield consistent results if the compound is stable. |
| Solubility Issues | 1. Verify Solubility: Confirm the solubility of the new batch in your chosen solvent (e.g., DMSO). Ensure the compound is fully dissolved. 2. Optimize Dissolution: Gentle warming or vortexing may be required to fully dissolve the compound. Visually inspect for any precipitate. | The compound should be fully dissolved to ensure the correct final concentration in your assay. |
| Experimental Error | 1. Perform a Dose-Response Curve: Test a wide range of concentrations for both the old and new batches in parallel. 2. Include Positive and Negative Controls: Use a known activator of the immune response as a positive control and a vehicle-only (e.g., DMSO) as a negative control. | A parallel dose-response experiment will definitively show if there is a potency shift between batches and help rule out other experimental errors. |
Issue 2: Increased or unexpected off-target effects are observed with a new batch of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Impurities | 1. Re-examine the Certificate of Analysis (CoA): Look for any differences in the impurity profile between the batches. 2. Use a Structurally Unrelated PD-1/PD-L1 Inhibitor: If the off-target effect is not observed with a different inhibitor targeting the same pathway, it is likely due to an impurity in the new batch of this compound.[4][5] | A clean impurity profile on the CoA and consistent results with an alternative inhibitor would suggest the new batch is of high quality. |
| Higher Effective Concentration | 1. Re-verify Weighing and Dilution Calculations: Simple errors in preparing stock solutions can lead to using a higher concentration than intended. 2. Perform a Cytotoxicity Assay: Assess the toxicity of the new batch at various concentrations to determine if the off-target effects are due to cellular toxicity. | Accurate solution preparation is critical. A cytotoxicity assay will help define the optimal, non-toxic concentration range for your experiments. |
Experimental Protocols
Protocol 1: In Vitro PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for assessing the inhibitory activity of this compound.
-
Reagents and Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF donor and acceptor reagents
-
Assay buffer
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the recombinant PD-1 and PD-L1 proteins to the wells.
-
Incubate at room temperature for the recommended time to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents.
-
Incubate in the dark at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: T Cell Activation Assay using PBMCs
This protocol outlines a method to assess the functional effect of this compound on T cell activation.
-
Reagents and Materials:
-
Isolated Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
IFN-γ ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add the isolated PBMCs to the wells containing the cancer cells.
-
Treat the co-culture with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the amount of IFN-γ produced in each condition.
-
An increase in IFN-γ production in the presence of this compound indicates T cell activation.
-
Visualizations
References
Technical Support Center: Overcoming Resistance to PD-1-IN-25 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to PD-1-IN-25 in cancer cell lines. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, data presentation tables, and signaling pathway diagrams to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] By blocking this interaction, this compound aims to restore the anti-tumor activity of T cells, which can be suppressed by cancer cells expressing PD-L1.[2] In the context of in vitro cancer cell line experiments, its direct effects may be limited unless co-cultured with immune cells. However, some studies suggest that the PD-1/PD-L1 axis can have cell-intrinsic functions in cancer cells.[3]
Q2: My cancer cell line shows no response to this compound. What are the potential reasons?
A2: Lack of response to this compound in a cancer cell line monoculture can be attributed to several factors:
-
Low or absent PD-L1 expression: The target of this compound's indirect effect is the PD-1/PD-L1 interaction. If the cancer cell line does not express PD-L1, the inhibitor will have no effect in a co-culture system.[4]
-
Absence of PD-1 expressing cells: In a monoculture of cancer cells, there are no PD-1 expressing T cells for PD-L1 to interact with. Therefore, an inhibitor of this interaction would not have an anti-cancer effect.
-
Cell-intrinsic resistance: Some cancer cells may have intrinsic resistance to therapies targeting the PD-1/PD-L1 pathway. This could be due to the activation of alternative survival pathways.[5]
-
Experimental setup: The lack of response could be related to the experimental conditions, such as drug concentration, treatment duration, or the assay used to measure the effect.
Q3: How can I determine if my cancer cell line has developed acquired resistance to this compound?
A3: Acquired resistance can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, untreated cell line.[6] This is typically determined through a cell viability assay. Further characterization can involve molecular analyses to identify changes in protein expression or gene mutations associated with resistance.
Q4: What are the common mechanisms of acquired resistance to PD-1/PD-L1 inhibitors?
A4: While specific mechanisms for this compound are not yet fully elucidated, general mechanisms of resistance to PD-1/PD-L1 blockade include:
-
Upregulation of alternative immune checkpoints: Cancer cells may upregulate other inhibitory checkpoints like TIM-3, LAG-3, or CTLA-4 to maintain an immunosuppressive state.[7][8]
-
Alterations in the interferon-gamma (IFN-γ) signaling pathway: Mutations in genes such as JAK1 or JAK2 can render cancer cells insensitive to IFN-γ, which is crucial for anti-tumor immunity and can upregulate PD-L1.[9][10]
-
Loss of antigen presentation: Mutations in the B2M gene can lead to a loss of MHC class I expression, preventing cancer cells from being recognized by T cells.[9]
-
Activation of oncogenic signaling pathways: Pathways such as PI3K/Akt and MAPK can promote cell survival and proliferation, overriding the effects of immunotherapy.[11]
Troubleshooting Guides
Problem 1: High IC50 value of this compound in initial screening.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | 1. Assess PD-L1 Expression: Use Western Blot or Flow Cytometry to determine the expression level of PD-L1 in your cell line.[4] 2. Co-culture with Immune Cells: If PD-L1 is expressed, perform a co-culture experiment with activated T cells or PBMCs to assess the immune-mediated anti-tumor effect of this compound. 3. Test in Combination: Evaluate this compound in combination with other agents that target alternative signaling pathways known to be active in your cell line. |
| Suboptimal Experimental Conditions | 1. Optimize Drug Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 2. Verify Drug Activity: Ensure the compound is properly stored and handled. Test it on a sensitive control cell line if available. |
Problem 2: Development of resistance to this compound after prolonged treatment.
| Possible Cause | Suggested Solution |
| Upregulation of Alternative Checkpoints | 1. Profile Checkpoint Expression: Use Flow Cytometry or qPCR to analyze the expression of other immune checkpoints like TIM-3, LAG-3, and CTLA-4 in the resistant versus parental cell lines.[7] 2. Combination Therapy: Test the efficacy of combining this compound with inhibitors of the upregulated checkpoint(s). |
| Activation of Bypass Signaling Pathways | 1. Analyze Key Signaling Pathways: Use Western Blot to compare the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., p-Akt, p-ERK) between resistant and parental cells.[11] 2. Targeted Combination: Combine this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K or MEK inhibitor). |
| Genetic Alterations | 1. Sequence Key Genes: Perform sequencing of genes known to be involved in resistance, such as JAK1, JAK2, and B2M.[9] 2. Functional Assays: If a mutation is identified, conduct experiments to confirm its role in conferring resistance. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| MDA-MB-231 | 25 | 250 | 10 |
| A549 | 40 | 500 | 12.5 |
| HCT116 | 15 | 180 | 12 |
This table illustrates a hypothetical scenario where cancer cell lines have developed resistance to this compound, as indicated by the increased IC50 values.
Table 2: Hypothetical Protein Expression Changes in this compound Resistant Cells
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Method of Detection |
| PD-L1 | 1.0 | 1.2 | Western Blot |
| TIM-3 | 1.0 | 3.5 | Flow Cytometry |
| p-Akt (Ser473) | 1.0 | 4.2 | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 0.9 | Western Blot |
This table presents a hypothetical example of molecular changes that might be observed in a cancer cell line that has developed resistance to this compound, suggesting upregulation of TIM-3 and activation of the PI3K/Akt pathway as potential resistance mechanisms.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay.
-
Continuous Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.[6]
-
Selection and Expansion: Continue this process of dose escalation and cell expansion for several months.
-
Characterization of Resistant Cells: Periodically assess the IC50 of the cell population to monitor the development of resistance. Once a significant and stable increase in IC50 is observed, the resistant cell line is established.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.[12]
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., PD-L1, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between samples.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: Troubleshooting decision tree for lack of response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Elevated Cellular PD1/PD-L1 Expression Confers Acquired Resistance to Cisplatin in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-L1 expression levels on tumor cells affect their immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti–PD-1/PD-L1 Therapies | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 9. Overcoming Genetically Based Resistance Mechanisms to PD-1 Blockade | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 10. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental variability in PD-1-IN-25 functional assays
Welcome to the technical support center for PD-1-IN-25 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] In a healthy immune system, the binding of PD-L1 (often expressed on healthy cells and some tumor cells) to the PD-1 receptor on activated T-cells delivers an inhibitory signal, preventing the T-cell from attacking the cell.[2][3] This is a crucial mechanism to prevent autoimmunity. Many cancer cells exploit this pathway by overexpressing PD-L1, effectively "turning off" the T-cells that would otherwise eliminate them.[4] this compound works by physically blocking the interaction between PD-1 and PD-L1, thereby preventing the inhibitory signal and restoring the T-cell's ability to recognize and attack cancer cells.[1]
Q2: What are the key functional assays to assess the activity of this compound?
The primary functional assays to evaluate the efficacy of this compound are:
-
T-Cell Activation Assays: These assays measure the expression of activation markers (e.g., CD25, CD69) on the surface of T-cells. A successful blockade of the PD-1/PD-L1 pathway by this compound will lead to an increase in the expression of these markers.
-
Cytokine Release Assays: Activated T-cells release pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). Measuring the concentration of these cytokines in the cell culture supernatant is a key indicator of T-cell effector function restoration by this compound.
-
T-Cell Proliferation Assays: The inhibition of T-cell function by the PD-1/PD-L1 interaction also suppresses their proliferation. Assays using dyes like CFSE or cell viability reagents (e.g., MTS, MTT) can quantify the increase in T-cell proliferation upon treatment with this compound.[5]
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound can vary depending on the cell type and assay system. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific setup. A good starting point for a dose-response curve would be to test a wide range of concentrations, for example, from 1 nM to 10 µM. Off-target effects may become more prominent at higher concentrations, so it is important to identify the minimal concentration required for the desired on-target effect.
Q4: How should I prepare and handle this compound?
This compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[5] For cell-based assays, it is critical to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] When diluting the stock solution into aqueous media, do so immediately before use to minimize the risk of precipitation.[6][7]
Troubleshooting Guides
Issue 1: Weak or No T-Cell Activation/Cytokine Release/Proliferation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM). | A clear dose-dependent increase in T-cell activity should be observed. |
| Poor Cell Viability | Assess cell viability before and after the assay using a method like Trypan Blue exclusion. Ensure viability is >90% at the start. | Healthy cells are essential for a robust response. |
| Low PD-1 or PD-L1 Expression | Verify the expression levels of PD-1 on your effector T-cells and PD-L1 on your target cells using flow cytometry or western blotting. | Sufficient receptor and ligand expression is necessary for the inhibitory signal that this compound is intended to block. |
| Inactive this compound | Ensure the compound has been stored correctly and prepare a fresh stock solution. | Proper storage and handling are crucial for maintaining compound activity. |
| Inappropriate Vehicle Control | Use a vehicle-only (e.g., DMSO) control at the same final concentration as in the experimental wells. | This will help differentiate between a lack of compound effect and solvent-induced toxicity.[8] |
Issue 2: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. | Mycoplasma can non-specifically activate immune cells, leading to high background. |
| Over-stimulation of T-cells | Optimize the concentration of the T-cell stimulating agent (e.g., anti-CD3/CD28 antibodies, antigens). | A suboptimal stimulation can lead to a narrow dynamic range for observing the effects of this compound. |
| Serum Quality | Test different lots of fetal bovine serum (FBS) or consider using serum-free media. | Serum components can sometimes cause non-specific T-cell activation. |
| Plate Reader Settings | Ensure the correct filters and settings are used for the specific assay readout (e.g., fluorescence, luminescence, absorbance). | Incorrect reader settings can lead to artificially high background readings. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette and ensure a homogenous cell suspension before plating. | Consistent cell numbers in each well are critical for reproducible results. |
| Edge Effects on the Plate | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | Evaporation from outer wells can lead to variability. |
| Inconsistent Pipetting | Ensure thorough mixing of reagents and consistent pipetting technique. | Uniform distribution of cells and reagents is key. |
| Instrument Instability | Allow the plate reader to warm up before use and ensure it is properly calibrated. | A stable instrument will provide more consistent readings. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from functional assays with small molecule PD-1 inhibitors. Note that these are representative values and may vary depending on the specific experimental conditions.
Table 1: T-Cell Proliferation Assay
| Condition | This compound Concentration | Expected Increase in T-Cell Proliferation (%) |
| Vehicle Control | 0 µM | 0 |
| Low Concentration | 10 nM | 10 - 30 |
| IC50 Concentration | ~50 nM | 40 - 60 |
| High Concentration | 1 µM | 70 - 90 |
Table 2: Cytokine Release Assay (IFN-γ)
| Condition | This compound Concentration | Expected IFN-γ Concentration (pg/mL) |
| Vehicle Control | 0 µM | < 100 |
| Low Concentration | 10 nM | 200 - 500 |
| IC50 Concentration | ~50 nM | 800 - 1500 |
| High Concentration | 1 µM | > 2000 |
Experimental Protocols
Detailed Protocol: T-Cell Proliferation Assay using this compound
This protocol describes a co-culture assay to measure the effect of this compound on T-cell proliferation.
Materials:
-
PD-L1 expressing target cells (e.g., CHO-K1/hPD-L1)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
T-cell stimulation reagent (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)
-
Cell proliferation dye (e.g., CFSE) or a cell viability reagent (e.g., MTS)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Prepare this compound: Prepare a 10 mM stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ≤ 0.1%.
-
Label T-cells (if using CFSE): If using a proliferation dye, label the T-cells according to the manufacturer's protocol.
-
Plate Target Cells: Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
Co-culture and Treatment:
-
Add the labeled T-cells to the wells containing the target cells at a specific effector-to-target ratio (e.g., 5:1).
-
Add the T-cell stimulation reagent.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Readout:
-
CFSE: Harvest the T-cells and analyze the dilution of the CFSE dye by flow cytometry.
-
MTS/MTT: Add the reagent to the wells according to the manufacturer's protocol and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of proliferating cells or the relative cell viability compared to the vehicle control.
Detailed Protocol: Cytokine Release Assay (IFN-γ) using this compound
This protocol describes how to measure IFN-γ secretion from T-cells following treatment with this compound.
Materials:
-
Same as the T-Cell Proliferation Assay.
-
ELISA kit for human IFN-γ.
Procedure:
-
Follow steps 1-4 of the T-Cell Proliferation Assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-γ in each sample based on the standard curve.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for this compound functional assays.
References
- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules as Immune Checkpoint Inhibitors in Cancer Therapeutics [xiahepublishing.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]
Long-term storage and handling of PD-1-IN-25
This technical support center provides guidance on the long-term storage, handling, and use of PD-1-IN-25, a small molecule inhibitor of the PD-1/PD-L1 interaction. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific long-term stability and handling data for this compound are limited. The following recommendations are based on available information and general best practices for handling similar small molecule inhibitors. Users should always refer to the manufacturer's product datasheet and perform their own stability and solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound D2) is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction.[1] It has an IC50 value of 16.17 nM and has been shown to activate the antitumor immunity of T cells in peripheral blood mononuclear cells (PBMCs).[1][2] Its chemical formula is C26H24ClN3O5S, and it has a molecular weight of 493.94.[1] The molecule is based on a benzamide scaffold.[2]
Q2: How should I store this compound upon receipt?
A2: Upon receipt, the solid form of this compound should be stored at -20°C. It is advisable to protect it from light and moisture.
Q3: How do I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.94 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing or sonicating until the compound is fully dissolved.
Q4: How should I store the stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or for longer-term storage, at -80°C.
Q5: What is the stability of this compound in solution?
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 16.17 nM | [1] |
| Molecular Weight | 493.94 | [1] |
| Chemical Formula | C26H24ClN3O5S | [1] |
Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 1 year (as per general guidelines) | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 3 months (as per general guidelines) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 1 year (as per general guidelines) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment. Avoid storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh 4.94 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General In Vitro Cell-Based Assay
-
Cell Culture: Culture the target cells to the desired confluency in the appropriate medium.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), cytokine secretion assay (e.g., ELISA), or flow cytometry analysis of immune cell activation markers.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no biological activity | Compound degradation: Improper storage or handling. Repeated freeze-thaw cycles of stock solution. | Always use freshly thawed aliquots. Prepare aqueous solutions immediately before use. Confirm the activity of a new batch of the compound with a positive control. |
| Inaccurate concentration: Weighing or dilution error. | Calibrate balances regularly. Use calibrated pipettes for dilutions. | |
| Compound precipitation: Low solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause toxicity. Visually inspect the medium for any precipitation after adding the compound. | |
| High background or off-target effects | High compound concentration: Using concentrations significantly above the IC50. | Perform a dose-response experiment to determine the optimal concentration range. |
| Solvent toxicity: High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%, ideally ≤0.1%). Run a vehicle control with the same DMSO concentration. | |
| Precipitation in stock solution | Improper storage: Fluctuation in storage temperature. | Store aliquots at a stable -20°C or -80°C. Before use, warm the vial to room temperature and vortex to ensure the compound is fully dissolved. |
| Variability between experiments | Inconsistent experimental conditions: Differences in cell passage number, seeding density, or incubation time. | Standardize all experimental parameters. Use cells within a consistent passage number range. |
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results with this compound.
References
Validation & Comparative
A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: PD-1-IN-25 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, improved tumor penetration, and shorter half-lives, which could lead to better management of immune-related adverse events.[1][2][3] This guide provides a comparative overview of PD-1-IN-25 and other notable small molecule PD-1/PD-L1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to PD-1/PD-L1 Inhibition
The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade immune surveillance.[4][5][6] Small molecule inhibitors that disrupt this interaction can restore T-cell-mediated anti-tumor immunity.
Comparative Performance of Small Molecule PD-1/PD-L1 Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of other small molecule inhibitors targeting the PD-1/PD-L1 pathway. The data is primarily based on Homogeneous Time-Resolved Fluorescence (HTRF) binding assays, a common method for quantifying the inhibition of protein-protein interactions.
Table 1: In Vitro Potency (IC50) of Selected Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Target | IC50 (nM) | Assay | Reference |
| This compound | PD-1/PD-L1 | 16.17 | HTRF | [7] |
| BMS-1 | PD-1/PD-L1 | 6 | HTRF | [2] |
| BMS-1001 | PD-L1 | 2.25 | HTRF | [8][9] |
| BMS-1166 | PD-L1 | 1.4 | HTRF | [10][11][12] |
| BMS-202 | PD-1/PD-L1 | 18 | HTRF | [3] |
| CCX559 | PD-L1 | 0.47 | Plate-based binding assay | [13][14][15] |
| INCB086550 | PD-L1 | 3.1 (human) | HTRF | [16] |
| Incyte Exemplified Compound | PD-1/PD-L1 | ≤ 5 | HTRF | [17] |
| SCL-1 | PD-1/PD-L1 | N/A | N/A | |
| CA-170 (Aurigene) | PD-L1/VISTA | N/A | Cell-based | |
| AUNP-12 (Aurigene) | PD-1 Pathway | N/A | Cell-based | |
| CA-327 (Aurigene) | PD-L1/TIM-3 | 34 (PD-L1) | Cell-based |
Note: IC50 values can vary depending on the specific assay conditions and reagents used. This table is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
References
- 1. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. revvity.com [revvity.com]
- 6. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 7. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti–PD-1/PD-L1 Therapies | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 10. sartorius.com [sartorius.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. oncodesign-services.com [oncodesign-services.com]
- 15. aurorabiolabs.com [aurorabiolabs.com]
- 16. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. invivogen.com [invivogen.com]
A Head-to-Head Comparison: The Small Molecule PD-1-IN-25 Versus Anti-PD-1 Monoclonal Antibodies in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor PD-1-IN-25 and established anti-PD-1 monoclonal antibodies. This analysis is based on available preclinical and clinical data to inform future research and development in cancer immunotherapy.
The advent of immune checkpoint inhibitors has revolutionized cancer treatment. By blocking the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1), these therapies unleash the body's own immune system to attack tumor cells. While monoclonal antibodies (mAbs) targeting PD-1 have been the cornerstone of this approach, small molecule inhibitors like this compound are emerging as a potential alternative. This guide delves into a comparative analysis of their efficacy, supported by experimental data.
At a Glance: Key Efficacy Parameters
The following tables summarize the available quantitative data for this compound and three approved anti-PD-1 monoclonal antibodies: Nivolumab, Pembrolizumab, and Cemiplimab. It is important to note that a direct comparison is challenging due to the different stages of development and the nature of the available data, with this compound data being primarily in vitro and antibody data spanning preclinical and clinical studies.
Table 1: In Vitro Performance
| Compound/Antibody | Target | Assay Type | IC50 (PD-1/PD-L1 Inhibition) | Binding Affinity (Kd) to PD-1 |
| This compound | PD-1/PD-L1 Interaction | HTRF | 16.17 nM[1] | Data Not Available |
| Nivolumab | PD-1 | SPR | Data Not Available | 2.6 - 3.06 nM[2][3][4] |
| Pembrolizumab | PD-1 | SPR | Data Not Available | ~29 pM - 3.4 nM[5] |
| Cemiplimab | PD-1 | SPR | Data Not Available | 0.60 - 1.68 nM[6][7] |
Table 2: In Vivo Efficacy in MC38 Colon Cancer Model
| Compound/Antibody | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Nivolumab | 100 µ g/animal , Days 3, 7, 10, 14 | 84% on Day 17 | [8][9] |
| 10 mg/kg | 82.9% - 90.26% reduction in tumor volume | [10][11] | |
| Pembrolizumab | 100 µ g/animal , Days 3, 7, 10, 14 | 94% on Day 17 | [8][9] |
| 5 mg/kg, Q3D x 6 | 79.31% - 86.55% | [12] | |
| Cemiplimab | Data Not Available | Data Not Available in MC38 model |
Delving into the Mechanisms: Signaling and Experimental Approaches
To understand how these inhibitors function and how their efficacy is evaluated, it is crucial to examine the underlying biological pathways and experimental workflows.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, suppressing its anti-tumor activity. Both small molecule inhibitors and monoclonal antibodies aim to disrupt this interaction, albeit through different binding mechanisms.
A Typical Preclinical Evaluation Workflow
The development of PD-1/PD-L1 inhibitors follows a structured preclinical evaluation process to determine their potential for clinical use.
Experimental Methodologies
The data presented in this guide are derived from a variety of sophisticated experimental techniques. Understanding these methods is key to interpreting the results accurately.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the ability of a compound to block the interaction between PD-1 and PD-L1.
-
Principle: The assay utilizes two molecules, a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), conjugated to PD-1 and PD-L1, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[13][14][15][16]
-
Protocol Outline:
-
Recombinant tagged PD-1 and PD-L1 proteins are incubated in a microplate.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Anti-tag antibodies labeled with the HTRF donor and acceptor are added.
-
After an incubation period, the plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths.
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules.
-
Principle: One molecule (the ligand, e.g., PD-1) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., an anti-PD-1 antibody) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[17][18][19][20][21]
-
Protocol Outline:
-
The ligand (recombinant human PD-1) is immobilized on a sensor chip.
-
A series of concentrations of the analyte (anti-PD-1 mAb) are injected over the sensor surface.
-
The association (on-rate) and dissociation (off-rate) of the analyte are monitored in real-time.
-
The sensor surface is regenerated between analyte injections to remove bound analyte.
-
The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vivo Tumor Models
Syngeneic mouse tumor models, such as the MC38 colon adenocarcinoma model, are critical for evaluating the in vivo efficacy of immunotherapies.
-
Principle: These models utilize immunocompetent mice, allowing for the study of the interaction between the therapeutic agent, the tumor, and the host immune system.
-
Protocol Outline:
-
MC38 tumor cells are implanted subcutaneously into C57BL/6 mice (or humanized PD-1 mice for testing human-specific antibodies).[8][9][10][11][12][22][23][24]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test article (e.g., anti-PD-1 mAb) or vehicle control is administered according to a defined dosing schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy is determined by comparing the tumor growth in the treated groups to the control group, often expressed as Tumor Growth Inhibition (TGI).
-
Conclusion and Future Perspectives
The comparison between the small molecule inhibitor this compound and anti-PD-1 monoclonal antibodies highlights the different stages of their development and the corresponding availability of comprehensive efficacy data. While this compound shows promising in vitro activity in blocking the PD-1/PD-L1 interaction, a significant data gap exists regarding its in vivo efficacy and binding affinity.
Anti-PD-1 monoclonal antibodies, on the other hand, have a wealth of preclinical and clinical data demonstrating their potent anti-tumor effects across a range of cancers. The high binding affinities and proven in vivo efficacy of Nivolumab, Pembrolizumab, and Cemiplimab have established them as standards of care.
For small molecule inhibitors like this compound to emerge as viable alternatives, further preclinical development is necessary to generate robust in vivo efficacy and safety data. The potential advantages of small molecules, such as oral bioavailability and potentially different safety profiles, warrant their continued investigation. Future head-to-head preclinical studies in the same tumor models will be crucial for a more direct and definitive comparison of the efficacy of these two classes of PD-1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Vitro Characterization of the Anti-PD-1 Antibody Nivolumab, BMS-936558, and In Vivo Toxicology in Non-Human Primates | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 4. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 N58-Glycosylation-Dependent Binding of Monoclonal Antibody Cemiplimab for Immune Checkpoint Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The High-Resolution Structure Reveals Remarkable Similarity in PD-1 Binding of Cemiplimab and Dostarlimab, the FDA-Approved Antibodies for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. southernresearch.org [southernresearch.org]
- 9. Abstract B81: Efficacy of nivolumab, pembrolizumab, and atezolizumab against MC38 colon cancer expressing human PD-1 in transgenic C57BL/6 mice expressing human PD-1 and PD-L1 checkpoint genes | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 10. Therapeutic efficacy of plant-produced Nivolumab in transgenic C57BL/6-hPD-1 mouse implanted with MC38 colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of plant-produced Nivolumab in transgenic C57BL/6-hPD-1 mouse implanted with MC38 colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. aurorabiolabs.com [aurorabiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. dhvi.duke.edu [dhvi.duke.edu]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validating the On-Target Efficacy of PD-1-IN-25: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro on-target activity of the small molecule inhibitor PD-1-IN-25 against the well-established monoclonal antibody therapeutics, Nivolumab and Pembrolizumab. This analysis is supported by experimental data and detailed protocols to facilitate the validation of this compound's efficacy in blocking the PD-1/PD-L1 immune checkpoint pathway.
The programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are key players in immune regulation. Tumor cells often exploit this pathway to evade the immune system. Consequently, blocking the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy. While monoclonal antibodies like Nivolumab and Pembrolizumab have demonstrated significant clinical success, small molecule inhibitors such as this compound offer potential advantages, including oral bioavailability and potentially different safety profiles. Validating the on-target activity of these small molecules is a critical step in their development.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, suppressing its anti-tumor activity. PD-1 inhibitors, whether small molecules or antibodies, physically obstruct this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Caption: The PD-1/PD-L1 signaling pathway and points of intervention by inhibitors.
Comparative In Vitro Activity
The on-target activity of PD-1 inhibitors can be quantified through various in vitro assays. A primary measure is the half-maximal inhibitory concentration (IC50) for the disruption of the PD-1/PD-L1 interaction. Functional assays then assess the biological consequences of this blockade, such as the restoration of T-cell activation and cytokine production, with the half-maximal effective concentration (EC50) being a key parameter.
| Inhibitor | Type | PD-1/PD-L1 Binding Inhibition (IC50) | T-Cell Activation (EC50) | Reference Assays |
| This compound | Small Molecule | 16.17 nM[1] | Data not available | PD-1/PD-L1 Interaction Assay[1] |
| Nivolumab | Monoclonal Antibody | 2.52 nM (vs. PD-L1)[2] | ~0.33-1.15 nM | PD-1/PD-L1 Blockade Reporter Assay[3], Mixed Lymphocyte Reaction (MLR)[2][3] |
| Pembrolizumab | Monoclonal Antibody | High Affinity (pM range)[4] | ~0.11-0.28 µg/mL (~0.7-1.9 nM) | PD-1/PD-L1 Blockade Reporter Assay[5], T-cell activation assays[6] |
Note: EC50 values for monoclonal antibodies can vary depending on the specific assay and cell types used. The provided range for Pembrolizumab is converted from µg/mL assuming a molecular weight of approximately 149 kDa.
Experimental Workflow for On-Target Validation
A typical workflow to validate the on-target activity of a PD-1 inhibitor involves a series of assays, starting from biochemical confirmation of target engagement to cell-based functional assays that demonstrate the desired immunological outcome.
Caption: A stepwise in vitro workflow for validating the on-target activity of PD-1 inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of inhibitor performance. Below are summarized protocols for key in vitro assays.
PD-1/PD-L1 Blockade Reporter Assay
This assay provides a quantitative measure of an inhibitor's ability to block the PD-1/PD-L1 interaction in a cellular context, leading to the activation of a reporter gene.
Principle: Engineered Jurkat T-cells expressing human PD-1 and an NFAT-driven luciferase reporter are co-cultured with CHO-K1 cells expressing human PD-L1 and a T-cell receptor (TCR) activator. Engagement of PD-1 by PD-L1 inhibits TCR signaling and subsequent luciferase expression. A PD-1 inhibitor will block this interaction, restoring luciferase activity.[7][8][9]
Protocol:
-
Cell Preparation:
-
Thaw and culture PD-1 Effector (Jurkat) cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend cells in the assay medium.
-
-
Assay Setup:
-
In a 96-well white assay plate, add serial dilutions of the test inhibitor (e.g., this compound) and controls (Nivolumab, Pembrolizumab, isotype control).
-
Add PD-L1 aAPC/CHO-K1 cells to each well.
-
Add PD-1 Effector cells to initiate the co-culture.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.[8]
-
-
Luminescence Detection:
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent (e.g., Bio-Glo™) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assesses the ability of a PD-1 inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation, mimicking an immune response.
Principle: Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. The T-cells from one donor (responder) recognize the mismatched HLA antigens on the antigen-presenting cells (APCs) of the other donor (stimulator) and become activated. This activation is dampened by the PD-1/PD-L1 pathway. A PD-1 inhibitor will enhance the T-cell response.[10][11][12]
Protocol:
-
Cell Isolation:
-
Isolate PBMCs from the whole blood of two healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Assay Setup (One-Way MLR):
-
Treat the stimulator PBMCs with a proliferation inhibitor (e.g., Mitomycin C or irradiation) to prevent their proliferation.
-
In a 96-well plate, co-culture a fixed number of responder PBMCs with the treated stimulator PBMCs at a specific ratio (e.g., 1:1).
-
Add serial dilutions of the test inhibitor and controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 5-7 days.
-
-
Measurement of T-Cell Proliferation:
-
Add a proliferation indicator (e.g., [3H]-thymidine or a fluorescent dye like CFSE) for the final 18-24 hours of incubation.
-
Measure proliferation by scintillation counting for [3H]-thymidine incorporation or by flow cytometry for dye dilution.
-
-
Measurement of Cytokine Production:
-
Collect the culture supernatant before harvesting the cells.
-
Quantify the concentration of cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead array.[13]
-
-
Data Analysis:
-
Determine the EC50 for the enhancement of T-cell proliferation and cytokine secretion.
-
T-Cell Mediated Tumor Cell Killing Assay
This assay directly measures the ability of a PD-1 inhibitor to enhance the cytotoxic function of T-cells against tumor cells.
Principle: Tumor cells expressing PD-L1 are co-cultured with activated T-cells. The PD-1/PD-L1 interaction inhibits the T-cell's ability to kill the tumor cells. A PD-1 inhibitor will block this inhibition and increase tumor cell lysis.[14][15]
Protocol:
-
Cell Preparation:
-
Culture a PD-L1-positive tumor cell line (e.g., MDA-MB-231).[1]
-
Isolate PBMCs from a healthy donor and activate the T-cells (e.g., with anti-CD3/CD28 beads).
-
-
Assay Setup:
-
Seed the tumor cells in a 96-well plate and allow them to adhere.
-
Add the activated T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of the test inhibitor and controls.
-
-
Incubation:
-
Co-culture the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Measurement of Cytotoxicity:
-
Flow Cytometry-based Method: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and antibodies against T-cell (e.g., CD3) and tumor cell markers. Analyze the percentage of dead tumor cells by flow cytometry.[16]
-
Lactate Dehydrogenase (LDH) Release Assay: Measure the amount of LDH released into the supernatant from lysed tumor cells using a colorimetric assay.
-
Crystal Violet Staining: After co-culture, wash away the non-adherent T-cells and stain the remaining adherent tumor cells with crystal violet. The amount of dye retained is proportional to the number of surviving tumor cells.[15]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis at different inhibitor concentrations and determine the EC50 value.
-
Conclusion
The in vitro validation of this compound's on-target activity requires a systematic approach that includes direct comparison with established therapeutics like Nivolumab and Pembrolizumab. While initial data indicates that this compound effectively inhibits the PD-1/PD-L1 interaction, further quantitative analysis in functional cell-based assays is necessary to fully characterize its potency and potential as a cancer immunotherapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such a comparative evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. watermark02.silverchair.com [watermark02.silverchair.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In‐vitro effect of pembrolizumab on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. In-vitro effect of pembrolizumab on different T regulatory cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential Activity of Nivolumab, Pembrolizumab and MPDL3280A according to the Tumor Expression of Programmed Death-Ligand-1 (PD-L1): Sensitivity Analysis of Trials in Melanoma, Lung and Genitourinary Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Unraveling the Species Specificity of PD-1/PD-L1 Inhibitors: A Comparative Guide to PD-1-IN-25 and Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of immune checkpoint modulation, understanding the cross-reactivity of small molecule inhibitors is paramount for the effective translation of preclinical findings. This guide provides a comparative analysis of PD-1-IN-25 and other notable small molecule inhibitors of the PD-1/PD-L1 pathway, with a focus on their activity against human versus rodent PD-L1.
The development of small molecule inhibitors targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction has opened new avenues in cancer immunotherapy. These molecules offer potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration. However, a critical consideration in their preclinical development is their cross-reactivity with rodent orthologs, as this dictates their suitability for in vivo studies in standard laboratory animal models.
Comparative Analysis of Small Molecule Inhibitor Cross-Reactivity
To provide a framework for understanding the potential species selectivity of this compound, this guide compiles available data on the cross-reactivity of other small molecule PD-1/PD-L1 inhibitors. The data, summarized in the table below, illustrates the varied cross-reactivity profiles observed across different chemical scaffolds.
| Compound | Scaffold | Human PD-L1 Binding | Mouse PD-L1 Binding | Reference |
| This compound (D2) | Benzamide | IC50: 16.17 nM | Not Reported | [1] |
| X14 | Naphthyridin | Kd: 14.62 nM | Kd: 392 nM | [2] |
| BMS-1166 | Biphenyl Ether | IC50: 1.4 nM | Inactive (glycosylation assay) | [3][4] |
| SCL-1 | Not Disclosed | Not Reported | Active in vivo | [5] |
| PDI-1 | Not Disclosed | Kd: 4.266 x 10-8 M | Kd: 1.250 x 10-7 M | [6] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity, with lower values indicating stronger binding.
The data reveals that while some small molecules, like X14 and PDI-1, exhibit cross-reactivity with both human and mouse PD-L1, others, such as BMS-1166, appear to be highly specific for the human protein. The significant in vivo antitumor activity of SCL-1 in mouse models strongly suggests its engagement with murine PD-L1, although direct in vitro binding data is not currently available. The lack of reported rodent cross-reactivity for this compound and the observed species-specificity of other compounds underscore the importance of empirical validation for each inhibitor.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the methods used to assess cross-reactivity, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating inhibitor binding.
Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanism.
The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells triggers an inhibitory cascade, primarily through the recruitment of the phosphatase SHP-2, which dampens T cell activation. Small molecule inhibitors, such as this compound, are designed to physically obstruct this interaction, thereby restoring the anti-tumor immune response.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of PD-1-IN-25 with Pembrolizumab and Nivolumab
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Guide
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Monoclonal antibodies such as pembrolizumab and nivolumab, which target the programmed cell death-1 (PD-1) receptor, have demonstrated significant clinical success. Concurrently, the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, such as PD-1-IN-25, presents an alternative therapeutic modality. This guide provides a head-to-head in vitro comparison of the small molecule inhibitor this compound with the established monoclonal antibodies pembrolizumab and nivolumab, focusing on key performance metrics and providing detailed experimental methodologies.
Executive Summary
Pembrolizumab and nivolumab are potent monoclonal antibodies that bind directly to the PD-1 receptor with high affinity, effectively blocking its interaction with PD-L1 and PD-L2. In vitro, this blockade leads to enhanced T-cell activation, proliferation, and cytokine production in various functional assays. This compound is a small molecule inhibitor that disrupts the PD-1/PD-L1 interaction. While direct comparative in vitro functional data for this compound is less extensive in the public domain, its inhibitory concentration and activity in cell-based assays suggest a distinct but potent mechanism of action. This guide synthesizes the available data to offer a comparative overview for research and development purposes.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound, pembrolizumab, and nivolumab from in vitro studies. It is important to note that direct comparisons of IC50 and Kd values should be interpreted with caution due to variations in experimental conditions and assay formats.
Table 1: Binding Affinity and Inhibitory Concentration
| Parameter | This compound | Pembrolizumab | Nivolumab |
| Target | PD-1/PD-L1 Interaction | PD-1 Receptor | PD-1 Receptor |
| Molecule Type | Small Molecule | Humanized IgG4 mAb | Fully Human IgG4 mAb |
| Binding Affinity (Kd) | Not Reported | ~27-29 pM[1] | ~3.06 nM[2] |
| IC50 (PD-1/PD-L1 Interaction) | 16.17 nM[2][3] | Not directly comparable | Not directly comparable |
Table 2: In Vitro Functional Activity
| Assay | This compound | Pembrolizumab | Nivolumab |
| T-Cell Activation | Activates antitumor immunity of PBMCs[2][3] | Enhances T-cell activation | Potently enhances T-cell responses[4] |
| Cytokine Release (IFN-γ) | Not explicitly quantified | Increases IFN-γ production | Enhances IFN-γ release |
| Cytokine Release (IL-2) | Not explicitly quantified | - | Enhances IL-2 secretion |
| Mixed Lymphocyte Reaction (MLR) | Not Reported | Enhances T-cell proliferation and IFN-γ production[5] | Enhances T-cell responses and cytokine production[4] |
| PBMC-Mediated Cytotoxicity | Activates PBMCs to kill MDA-MB-231 cells at 1.0 µM[3] | Not directly reported | Not directly reported |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory conditions and reagents.
PD-1/PD-L1 Interaction Assay (for small molecules)
Objective: To determine the concentration of a small molecule inhibitor required to block the interaction between PD-1 and PD-L1 by 50% (IC50).
Methodology (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically tagged with a donor fluorophore (e.g., terbium cryptate) and PD-L1 with an acceptor fluorophore (e.g., d2).
-
The inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
The tagged PD-1 and PD-L1 proteins are incubated with the different concentrations of the inhibitor in a microplate.
-
After incubation, the HTRF signal is read on a compatible plate reader. The signal is generated when the donor and acceptor are in close proximity (i.e., when PD-1 and PD-L1 are interacting).
-
The IC50 value is calculated by plotting the HTRF signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
T-Cell Activation and Cytokine Release Assay
Objective: To assess the ability of the test compounds to enhance T-cell activation and cytokine production in a co-culture system.
Methodology (PBMC and Tumor Cell Co-culture):
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
A human cancer cell line that expresses PD-L1 (e.g., MDA-MB-231) is cultured.
-
PBMCs and tumor cells are co-cultured at a specific effector-to-target ratio (e.g., 10:1).
-
The co-culture is treated with a range of concentrations of the test compound (this compound, pembrolizumab, or nivolumab) or an isotype control antibody.
-
After a defined incubation period (e.g., 72 hours), the supernatant is collected for cytokine analysis, and the cells are harvested for T-cell activation marker analysis.
-
Cytokine Analysis: The concentration of cytokines such as IFN-γ and IL-2 in the supernatant is measured using an ELISA or a multiplex bead-based assay (e.g., Luminex).
-
T-Cell Activation Analysis: T-cells (CD3+) are stained with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyzed by flow cytometry.
Mixed Lymphocyte Reaction (MLR)
Objective: To evaluate the effect of the test compounds on T-cell proliferation and cytokine production in response to allogeneic stimulation.
Methodology:
-
PBMCs are isolated from two different healthy human donors (a responder and a stimulator).
-
The stimulator PBMCs are irradiated or treated with mitomycin C to prevent their proliferation.
-
Responder and stimulator PBMCs are co-cultured.
-
The co-culture is treated with various concentrations of the test compound or a control.
-
T-Cell Proliferation: After several days of culture (e.g., 5-7 days), T-cell proliferation is assessed using a CFSE dilution assay by flow cytometry or by measuring the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine).
-
Cytokine Production: Supernatants are collected at different time points to measure the levels of IFN-γ and IL-2 by ELISA.
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibitor Action
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
Experimental Workflow for In Vitro T-Cell Activation Assay
Caption: Workflow for a typical in vitro T-cell activation assay.
Logical Comparison of Inhibitor Characteristics
Caption: Key distinguishing features of the compared inhibitors.
References
- 1. Seeing is believing: anti-PD-1/PD-L1 monoclonal antibodies in action for checkpoint blockade tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing [frontiersin.org]
- 5. Expression profile and in vitro blockade of programmed death-1 in human papillomavirus–negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Small-Molecule PD-1/PD-L1 Inhibitors: A Comparative Guide on PD-1-IN-25
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small-molecule PD-1/PD-L1 inhibitor, PD-1-IN-25, and its alternatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes critical biological pathways and workflows to support informed decisions in cancer immunotherapy research.
Executive Summary
The emergence of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint offers a promising alternative to antibody-based therapies. This compound, a novel benzamide derivative, has demonstrated potent inhibition of the PD-1/PD-L1 interaction in its initial preclinical characterization. However, a critical aspect for its advancement as a reliable research tool and potential therapeutic is the reproducibility of these findings across independent laboratories. To date, published data on this compound originates from a single study, highlighting a significant gap in independent validation. This guide, therefore, presents the available data for this compound, places it in context with other notable small-molecule inhibitors, and provides detailed experimental protocols to facilitate reproducibility studies.
Introduction to this compound
This compound (also referred to as compound D2) is a small-molecule inhibitor designed to block the interaction between PD-1 and its ligand, PD-L1. This interaction is a key mechanism by which cancer cells evade the immune system. By disrupting this checkpoint, this compound aims to restore the anti-tumor activity of T cells.
Comparative Analysis of In Vitro Efficacy
The primary measure of a PD-1/PD-L1 inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay, and its ability to translate this into a functional cellular response. The following table summarizes the available data for this compound and compares it with a well-characterized alternative, BMS-202.
| Compound | Target | Assay Type | IC50 (nM) | Cell-Based Activity | Reference |
| This compound | PD-1/PD-L1 Interaction | HTRF | 16.17 | Activated anti-tumor immunity of PBMCs to kill MDA-MB-231 cells at 1.0 µM.[1] | Lu L, et al. ACS Med Chem Lett. 2022.[1] |
| BMS-202 | PD-1/PD-L1 Interaction | HTRF | 18 | Inhibited proliferation of SCC-3 cells (IC50 of 15 µM) and activated Jurkat cells (IC50 of 10 µM).[2] | Guzik K, et al. J Med Chem. 2017.[1] |
Note: The absence of multiple independent data points for this compound underscores the need for further validation studies.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to PD-1 on activated T cells leads to the recruitment of the phosphatase SHP2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling cascade, thereby suppressing T-cell proliferation, cytokine release, and cytotoxic activity. Small-molecule inhibitors like this compound physically block the PD-1/PD-L1 interface, preventing this inhibitory signaling and restoring the T-cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate the independent validation and comparison of experimental results, detailed methodologies for the key assays are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with 6x-His and Fc)
-
HTRF donor and acceptor fluorophores conjugated to anti-tag antibodies (e.g., anti-6x-His-d2 and anti-Fc-Europium cryptate)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound) and controls (e.g., BMS-202)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a small volume (e.g., 2 µL) of the compound dilutions to the wells of the 384-well plate.
-
Add the recombinant PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF donor and acceptor antibody reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 values by fitting the data to a dose-response curve.
Caption: Experimental workflow for the HTRF-based PD-1/PD-L1 inhibition assay.
PBMC-Mediated Tumor Cell Killing Assay
This cell-based assay assesses the ability of a compound to enhance the cytotoxic function of immune cells against cancer cells.
Materials:
-
Target tumor cell line (e.g., MDA-MB-231)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (e.g., this compound)
-
A method to quantify cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
Isolate PBMCs from healthy donor blood.
-
On the day of the assay, treat the co-culture of tumor cells and PBMCs with serial dilutions of the test compound.
-
Include appropriate controls: tumor cells alone, tumor cells with PBMCs (no compound), and a positive control (e.g., a known checkpoint inhibitor antibody).
-
Co-culture the cells for a specified period (e.g., 72 hours).
-
At the end of the incubation, measure the viability of the tumor cells using a suitable assay.
-
Calculate the percentage of specific cell lysis for each compound concentration.
Caption: Workflow for the PBMC-mediated tumor cell killing assay.
Conclusion and Future Directions
This compound shows promise as a potent small-molecule inhibitor of the PD-1/PD-L1 interaction based on the initial published data. However, the lack of independent validation is a significant hurdle for its broader adoption in the research community. This guide provides the necessary information to begin addressing this gap. We strongly encourage researchers to perform independent studies to confirm the reported activity and further characterize the pharmacological properties of this compound. Such efforts are crucial for establishing the robustness and reproducibility of its experimental results, which is a prerequisite for its potential development as a therapeutic agent. Future studies should also aim to evaluate its in vivo efficacy in various cancer models and explore its pharmacokinetic and pharmacodynamic profiles.
This comparative guide will be updated as new data from independent laboratories become available.
References
Benchmarking PD-1-IN-25: A Comparative Guide to Clinical PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel small molecule inhibitor PD-1-IN-25 against the approved clinical monoclonal antibodies Pembrolizumab (Keytruda®), Nivolumab (Opdivo®), and Cemiplimab (Libtayo®). This guide provides a summary of their performance based on available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
The landscape of cancer immunotherapy has been revolutionized by the advent of immune checkpoint inhibitors targeting the Programmed Death-1 (PD-1) pathway. While monoclonal antibodies have demonstrated significant clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This guide focuses on this compound, a novel small molecule antagonist of the PD-1/PD-L1 interaction. We present a comparative analysis of its in vitro potency against the well-established clinical PD-1 inhibitors Pembrolizumab, Nivolumab, and Cemiplimab. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided to allow for a thorough understanding of the methodologies used to generate the presented data.
Data Presentation: Quantitative Comparison of PD-1 Inhibitors
The following table summarizes the key in vitro performance metric—the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd)—for this compound and the selected clinical PD-1 inhibitors. These values represent the concentration of the inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 interaction or the equilibrium dissociation constant, a measure of binding affinity.
| Inhibitor | Type | Target | Reported Potency (IC50/Kd) | Assay Method |
| This compound | Small Molecule | PD-1/PD-L1 Interaction | 16.17 nM (IC50) | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Pembrolizumab (Keytruda®) | Monoclonal Antibody | PD-1 | 0.25 - 0.61 nM (Kd) | Surface Plasmon Resonance (SPR) |
| Nivolumab (Opdivo®) | Monoclonal Antibody | PD-1 | ~3 nM (Kd) | Surface Plasmon Resonance (SPR) |
| Cemiplimab (Libtayo®) | Monoclonal Antibody | PD-1 | ~0.6 nM (Kd) | Surface Plasmon Resonance (SPR) |
Note: The reported potency values for clinical inhibitors can vary between different studies and assay conditions. The values presented here are representative figures from published literature and regulatory filings.
Mandatory Visualization
PD-1/PD-L1 Signaling Pathway and Inhibition
The following diagram illustrates the PD-1/PD-L1 signaling pathway, a critical immune checkpoint, and the mechanism of action of PD-1 inhibitors.
General Experimental Workflow for Inhibitor Benchmarking
This diagram outlines a typical workflow for the in vitro benchmarking of PD-1 inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition (Used for this compound)
This protocol is based on the methods described for the evaluation of small molecule inhibitors of the PD-1/PD-L1 interaction.
Objective: To measure the ability of a test compound to inhibit the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-Fc antibody
-
Allophycocyanin (APC)-labeled anti-His antibody
-
-
Assay buffer: PBS with 0.1% BSA and 0.05% Tween-20
-
Test compound (this compound) and reference inhibitor (e.g., BMS-202)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the recombinant human PD-L1-His protein to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.[1]
-
Add the recombinant human PD-1-Fc protein to the wells and incubate for another specified time (e.g., 15 minutes) at room temperature.[1]
-
Add the HTRF detection reagents (a mixture of the anti-Fc-Europium and anti-His-APC antibodies) to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity (Used for Clinical Antibodies)
This protocol provides a general method for determining the binding kinetics and affinity of anti-PD-1 monoclonal antibodies.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of an antibody to PD-1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PD-1 protein
-
Test antibody (e.g., Pembrolizumab, Nivolumab, Cemiplimab)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Immobilize the recombinant human PD-1 protein onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein to subtract non-specific binding.
-
Prepare a series of dilutions of the test antibody in running buffer.
-
Inject the antibody dilutions over the sensor chip surface at a constant flow rate. The association of the antibody to the immobilized PD-1 is monitored in real-time.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the antibody from the PD-1 surface.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound antibody.
-
Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
In Vitro T-Cell Activation Assay (Measurement of IFN-γ and IL-2)
This protocol outlines a general method to assess the functional activity of PD-1 inhibitors by measuring their ability to enhance T-cell activation.
Objective: To measure the effect of PD-1 inhibitors on cytokine production (IFN-γ and IL-2) by activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or a mixed lymphocyte reaction)
-
PD-1 inhibitor (this compound or clinical antibodies)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
96-well cell culture plates
-
ELISA kits for human IFN-γ and IL-2
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Add the T-cell activation stimuli to the wells. For antibody-mediated activation, the plate can be pre-coated with anti-CD3 antibody, and soluble anti-CD28 antibody can be added to the culture.
-
Add serial dilutions of the PD-1 inhibitor or a control antibody to the wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of IFN-γ and IL-2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitor on cytokine production, which is an indicator of T-cell activation. An increase in IFN-γ and IL-2 secretion in the presence of the inhibitor suggests a reversal of PD-1-mediated T-cell suppression.
References
Confirming the On-Target Mechanism of PD-1-IN-25 with Knockout/Knockdown Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PD-1-IN-25, a small molecule inhibitor of the PD-1/PD-L1 interaction, with other therapeutic alternatives. We detail experimental methodologies using knockout and knockdown models to definitively confirm the on-target mechanism of action, a critical step in the validation of novel immunotherapies.
Performance Comparison of PD-1 Inhibitors
The development of small molecule PD-1/PD-L1 inhibitors is a promising avenue in cancer immunotherapy, offering potential advantages over monoclonal antibodies in terms of oral bioavailability and tissue penetration.[1][2] this compound has been identified as an inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 16.17 nM. To contextualize its potency, the following table compares available data for this compound with other small molecule inhibitors and the approved monoclonal antibody, Pembrolizumab. It is important to note that these values are derived from different studies and assay conditions and are not the result of a direct head-to-head comparison.
| Compound | Type | Target | Reported IC50/EC50 | Assay Type |
| This compound | Small Molecule | PD-1/PD-L1 Interaction | IC50: 16.17 nM | Biochemical Assay |
| BMS-1001 | Small Molecule | PD-L1 | IC50: 0.9 nM | HTRF Assay[3] |
| Incyte-001 | Small Molecule | PD-L1 | IC50: 11 nM | HTRF Assay[3] |
| Incyte-011 | Small Molecule | PD-L1 | IC50: 5.293 nM | HTRF Assay[3] |
| Pembrolizumab | Monoclonal Antibody | PD-1 | - | - |
Validating Mechanism of Action with Genetic Models
To ascertain that the biological effects of a compound like this compound are mediated through its intended target, PD-1, experiments utilizing PD-1 knockout or knockdown T-cells are indispensable. These models provide a definitive test of on-target activity. In a PD-1 deficient T-cell, a true PD-1 inhibitor should exhibit no significant effect on T-cell function, as its target is absent.
Diagram: PD-1 Signaling Pathway and Inhibition
Caption: PD-1 signaling pathway and points of intervention.
Diagram: Experimental Workflow for Mechanism of Action Confirmation
Caption: Workflow for confirming the on-target mechanism of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for conducting experiments to validate the mechanism of action of this compound.
CRISPR/Cas9-Mediated PD-1 Knockout in Primary Human T-Cells
This protocol outlines the generation of PD-1 knockout T-cells, which serve as a crucial negative control.
-
T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection kits.
-
Guide RNA Design and Synthesis: Design and synthesize single guide RNAs (sgRNAs) targeting a conserved region of the PDCD1 gene (encoding PD-1).
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the synthesized sgRNA with purified Cas9 protein to form RNP complexes.
-
Electroporation: Electroporate the RNP complexes into activated primary T-cells. T-cell activation can be achieved by stimulation with anti-CD3/CD28 beads.
-
Validation of Knockout: After a recovery period, validate the knockout efficiency by flow cytometry using an anti-PD-1 antibody and by genomic sequencing to confirm indel mutations at the target locus.
shRNA-Mediated PD-1 Knockdown in T-Cells
As an alternative to CRISPR-Cas9, shRNA can be used to achieve transient or stable knockdown of PD-1 expression.
-
shRNA Vector Preparation: Clone shRNA sequences targeting PD-1 into a lentiviral vector.
-
Lentivirus Production: Produce lentiviral particles by transfecting the shRNA vector along with packaging plasmids into a suitable cell line (e.g., HEK293T).
-
Transduction of T-Cells: Transduce activated primary T-cells with the lentiviral particles.
-
Selection and Validation: If the vector contains a selection marker, select for transduced cells. Validate PD-1 knockdown efficiency by flow cytometry and qPCR.
T-Cell/Tumor Cell Co-culture Assay
This assay assesses the ability of an inhibitor to enhance T-cell effector function against tumor cells.
-
Cell Preparation:
-
Culture a PD-L1-positive tumor cell line (e.g., MDA-MB-231).
-
Use both wild-type and PD-1 knockout/knockdown T-cells.
-
-
Co-culture Setup:
-
Plate the tumor cells in a 96-well plate.
-
Add the T-cells at a suitable effector-to-target (E:T) ratio (e.g., 5:1).
-
Add this compound at various concentrations to the wells containing wild-type T-cells. Include a vehicle control.
-
Add the same concentrations of this compound to the wells containing PD-1 knockout/knockdown T-cells.
-
-
Incubation: Co-culture the cells for 24-72 hours.
Cytokine Release Assay
This assay measures the production of effector cytokines, such as interferon-gamma (IFN-γ), which is a key indicator of T-cell activation.
-
Supernatant Collection: After the co-culture period, centrifuge the plates and collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of IFN-γ in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IFN-γ released by wild-type T-cells treated with this compound to the vehicle control. In parallel, analyze the IFN-γ levels from the PD-1 knockout/knockdown T-cell co-cultures.
T-Cell Proliferation Assay
This assay measures the increase in T-cell numbers in response to target cell recognition.
-
CFSE Staining: Prior to co-culture, label the T-cells with carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Set up the co-culture as described above.
-
Flow Cytometry: After the incubation period, harvest the cells and analyze the T-cell population by flow cytometry. CFSE dye is diluted with each cell division, allowing for the quantification of proliferation.
-
Data Analysis: Analyze the CFSE dilution profiles to determine the percentage of proliferating T-cells in each condition.
By following these experimental procedures, researchers can rigorously validate the on-target mechanism of this compound and objectively compare its performance to other PD-1/PD-L1 inhibitors. The use of knockout/knockdown models is a powerful tool to ensure the specificity of novel therapeutic agents in the dynamic field of immuno-oncology.
References
Validating T-Cell Responses to the Small Molecule PD-1 Inhibitor, PD-1-IN-25: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of orthogonal assays essential for validating the functional effects of PD-1-IN-25, a small molecule inhibitor of the PD-1/PD-L1 interaction. Through a detailed comparison with established monoclonal antibodies and other small molecule inhibitors, this document outlines key experimental protocols and presents a framework for robust data interpretation.
The programmed cell death protein 1 (PD-1) pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Its ligand, PD-L1, is often overexpressed on tumor cells, leading to T-cell exhaustion and immune evasion.[2] Small molecule inhibitors targeting the PD-1/PD-L1 interaction, such as this compound, offer a promising alternative to monoclonal antibody therapies. This compound has been shown to inhibit the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) of 16.17 nM and to activate anti-tumor immunity in peripheral blood mononuclear cells (PBMCs). To rigorously validate the therapeutic potential of such compounds, a panel of orthogonal assays is necessary to confirm their on-target effects and functional consequences on T-cell activity.
The PD-1/PD-L1 Signaling Pathway and its Inhibition
The interaction between PD-1 on T-cells and PD-L1 on antigen-presenting cells or tumor cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling. This leads to reduced T-cell proliferation, cytokine production, and cytotoxicity. This compound, as a small molecule inhibitor, is designed to physically block this interaction, thereby restoring T-cell effector functions.
Caption: PD-1 signaling cascade and the mechanism of action of this compound.
Orthogonal Assays for Functional Validation
To provide a comprehensive assessment of this compound's impact on T-cell function, a combination of the following assays is recommended.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate upon stimulation, a key indicator of their activation status. The carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a widely used method for this purpose.
Experimental Workflow:
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Comparative Data:
| Compound | Assay Type | Concentration | Result |
| This compound | T-cell proliferation | Data not publicly available | Expected to increase proliferation |
| Nivolumab | Allogeneic MLR | 10 µg/mL | Enhanced T-cell proliferation[1] |
| Pembrolizumab | Mixed Lymphocyte Reaction | 10 µg/mL | Increased T-cell proliferation |
| BMS-1166 | Jurkat T-cell activation | 10 µM | Restored T-cell activation[3] |
Cytokine Release Assay
Activated T-cells release effector cytokines such as Interferon-gamma (IFN-γ), which play a crucial role in anti-tumor immunity. Enzyme-Linked Immunosorbent Spot (ELISpot) or Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify cytokine production.
Experimental Workflow:
Caption: Workflow for the IFN-γ release assay.
Comparative Data:
| Compound | Assay Type | Concentration | Result |
| This compound | IFN-γ release | Data not publicly available | Expected to increase IFN-γ secretion |
| Nivolumab | Allogeneic MLR | 10 µg/mL | Titratable enhancement of IFN-γ release[1] |
| Pembrolizumab | Tetanus Toxoid-induced PBMC | 10 µg/mL | Increased IFN-γ production[4] |
| BMS-1166 | Jurkat T-cell activation | 10 µM | Restored TCR-mediated activation[3] |
T-Cell Mediated Cytotoxicity Assay
This assay directly measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target tumor cells. This is a critical functional endpoint for any cancer immunotherapy.
Experimental Workflow:
Caption: Workflow for a fluorescence-based cytotoxicity assay.
Comparative Data:
| Compound | Assay Type | Effector:Target Ratio | Result |
| This compound | T-cell mediated cytotoxicity | Data not publicly available | Expected to enhance tumor cell killing |
| Nivolumab | ADCC assay | 50:1 | No significant ADCC activity observed[1] |
| Pembrolizumab | In vitro T-cell killing | Various | Enhances T-cell mediated killing of tumor cells |
| Small Molecule Inhibitors (General) | T-cell mediated cytotoxicity | Various | Can restore T-cell killing of tumor cells[5] |
Experimental Protocols
Detailed protocols for the aforementioned assays are crucial for reproducibility and accurate comparison.
T-Cell Proliferation Assay (CFSE)
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound and other inhibitors
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
Plate 1 x 10^5 CFSE-labeled PBMCs per well in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well.
-
Add serial dilutions of this compound or control inhibitors to the wells.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
IFN-γ ELISpot Assay
Materials:
-
PVDF-bottom 96-well ELISpot plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
PBMCs and stimulator cells (e.g., monocyte-derived dendritic cells)
-
This compound and other inhibitors
-
ELISpot reader
Protocol:
-
Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Prepare responder T-cells (PBMCs) and stimulator cells (e.g., allogeneic dendritic cells in a Mixed Lymphocyte Reaction).
-
Add 1 x 10^5 responder cells and 1 x 10^4 stimulator cells per well.
-
Add serial dilutions of this compound or control inhibitors.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-human IFN-γ detection antibody for 2 hours at room temperature.
-
Wash and add Streptavidin-AP for 1 hour at room temperature.
-
Wash and add BCIP/NBT substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents an IFN-γ secreting cell.
T-Cell Mediated Cytotoxicity Assay
Materials:
-
Target tumor cell line (e.g., a PD-L1 expressing line)
-
Effector T-cells (e.g., activated PBMCs or a T-cell line)
-
Calcein-AM or other viability dye
-
This compound and other inhibitors
-
96-well flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Label the target tumor cells with Calcein-AM according to the manufacturer's instructions.
-
Plate 1 x 10^4 labeled target cells per well in a 96-well plate.
-
Activate effector T-cells (e.g., with anti-CD3/CD28 beads) for a few days prior to the assay.
-
Add effector T-cells to the wells containing target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Add serial dilutions of this compound or control inhibitors.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein-AM released from lysed target cells.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Conclusion
The validation of a small molecule PD-1 inhibitor like this compound requires a multi-faceted approach employing orthogonal assays that interrogate different aspects of T-cell function. By systematically evaluating its effects on T-cell proliferation, cytokine secretion, and cytotoxicity in comparison to well-characterized inhibitors, researchers can build a robust data package to support its further development. The detailed protocols and comparative framework provided in this guide serve as a valuable resource for scientists and drug developers in the exciting field of cancer immunotherapy.
References
- 1. In Vitro Characterization of the Anti-PD-1 Antibody Nivolumab, BMS-936558, and In Vivo Toxicology in Non-Human Primates | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PD-1-IN-25
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. The proper handling and disposal of chemical compounds are critical components of a safe research environment. This document provides essential guidance on the proper disposal procedures for PD-1-IN-25, a small molecule inhibitor of the PD-1/PD-L1 interaction, intended to be a preferred resource for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound (CAS Number: 2768759-52-8) should be obtained from the supplier for definitive handling protocols, general best practices for handling research-grade chemical compounds should always be followed.[1][2]
Key Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory coats, chemical-resistant gloves, and safety glasses.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.
-
Spill Management: Have a spill kit readily available. In the event of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[3][4] The following is a general step-by-step guide for the proper disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Treat all research chemicals, including this compound and any materials contaminated with it, as hazardous waste unless explicitly determined to be non-hazardous by a qualified professional or a specific SDS.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[5] Store it in a designated, properly labeled container.
2. Waste Collection and Containerization:
-
Container Selection: Use a chemically compatible and leak-proof container for waste collection. The container must have a secure screw-top cap.[3][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.[6]
-
Container Filling: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for expansion of contents.
3. Storage of Chemical Waste:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][5]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
4. Arranging for Final Disposal:
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) or equivalent department to schedule a collection.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and regulatory agencies.
Quantitative Data Summary
For inventory and waste management purposes, all quantities of this compound should be meticulously tracked.
| Parameter | Guideline |
| CAS Number | 2768759-52-8 |
| Recommended PPE | Safety glasses, chemical-resistant gloves, lab coat |
| Waste Container Type | Chemically compatible, leak-proof with screw cap |
| Waste Labeling | "Hazardous Waste," "this compound," other institutional requirements |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
| Disposal Method | Via institutional Environmental Health and Safety (EHS) program |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online? - Quora [quora.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling PD-1-IN-25
Essential Safety and Handling Guide for PD-1-IN-25
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the PD-1/PD-L1 inhibitor, this compound. As a potent compound used in cancer research to activate antitumor immunity, careful handling is required to minimize exposure risk.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling potent, bioactive small molecules in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Potent kinase inhibitors require a comprehensive approach to personal protection.[2] The recommendations below are based on guidelines for handling similar hazardous compounds.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
|---|---|---|
| Eye Protection | Safety Goggles | Must be tight-sealing with side-shields and worn at all times in the laboratory.[2][3] |
| Hand Protection | Protective Gloves | Two pairs of chemotherapy-rated, chemical-resistant gloves are required.[2][4] |
| Body Protection | Laboratory Coat | An impervious or chemical-resistant lab coat or gown should be worn.[2][3] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is necessary when handling the compound as a powder outside of a certified chemical fume hood or biosafety cabinet.[2][3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict protocol is crucial for safely handling this compound, from preparation to use.
Experimental Protocol: Weighing and Solubilizing the Compound
-
Prepare the Workspace : All handling of solid this compound and the preparation of stock solutions must occur within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[2] Cover the work surface with absorbent, plastic-backed paper.[2]
-
Don PPE : Before entering the designated handling area, put on all required PPE as specified in Table 1, including inner and outer gloves, a lab coat, and eye protection.
-
Weighing the Compound :
-
Preparing Solutions :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[2]
-
This compound is an inhibitor of the PD-1/PD-L1 interaction with an reported IC50 value of 16.17 nM.[1]
-
Ensure all solutions are clearly labeled with the compound name, concentration, date, and user's initials.
-
-
Storage : Keep the compound and any solutions in tightly sealed and properly labeled containers in a cool, well-ventilated place, as recommended for similar chemical reagents.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste :
-
All unused solid compound and solutions containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
-
-
Contaminated Materials :
-
All disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves, absorbent paper) are considered contaminated.
-
Place these materials in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
-
Decontamination :
-
For spills, use an appropriate absorbent material and decontaminate the area with a suitable cleaning agent.
-
Wash reusable equipment, such as glassware, thoroughly after decontamination.
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
